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Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. As a key building block in medicinal chemistry and materials science, unambiguous structural verification of this compound is paramount. This document serves as a reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of predicted spectral data based on established principles of NMR spectroscopy. We will explore the influence of the fluorinated pyridine ring and the propargyl acetate moiety on chemical shifts and coupling constants. Furthermore, this guide outlines a robust experimental protocol for data acquisition and presents a logical workflow for structural confirmation using advanced NMR techniques.

Molecular Structure and Spectroscopic Assignments

The unique structure of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents several distinct NMR-active nuclei. The electron-withdrawing fluorine atom at the C-6 position of the pyridine ring, along with the nitrogen heteroatom, significantly influences the electronic environment of the aromatic protons and carbons, leading to characteristic chemical shifts and coupling patterns. The propargyl acetate side chain contains a chiral center at the methine position (C-7), an acetylenic proton, and acetate methyl protons, all ofwhich give rise to well-defined signals.

To facilitate discussion, the following standardized numbering system is used for the carbon and proton atoms in the molecule.

cluster_pyridine Pyridinyl Moiety cluster_sidechain Propargyl Acetate Moiety C2 C2 N1 N1 C2->N1 Me_sub C12(H₃) C2->Me_sub C3 C3 C3->C2 C7 C7(H) C3->C7 C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 C6->C5 F_sub F C6->F_sub N1->C6 O_acetate O C7->O_acetate C8 C8 C9 C9(H) C8->C9 C10 C10(=O) O_acetate->C10 C11 C11(H₃) C10->C11 H7 Methine Proton (H-7) δ ≈ 6.6 ppm C3 Pyridine Carbon (C-3) δ ≈ 130 ppm H7->C3 ³J (Key Link) C8 Alkyne Carbon (C-8) δ ≈ 80 ppm H7->C8 ²J C10 Carbonyl Carbon (C-10) δ ≈ 170 ppm H7->C10 ³J H4 Pyridine Proton (H-4) δ ≈ 7.7 ppm H4->C3 ²J C5 Pyridine Carbon (C-5) δ ≈ 111 ppm H4->C5 ²J H12 Methyl Protons (H-12) δ ≈ 2.6 ppm H12->C3 ³J C2 Pyridine Carbon (C-2) δ ≈ 156 ppm H12->C2 ²J

Figure 2: Key HMBC correlations for structural verification.

Logic of the Workflow:

  • Identify H-7: The methine proton (H-7) is a unique doublet coupled to the acetylenic proton.

  • Confirm Pyridine Linkage: The most critical correlation is the three-bond coupling (³J) from H-7 to the pyridine carbon C-3. This unequivocally proves the connection between the side chain and the aromatic ring at the correct position.

  • Verify Side-Chain Structure: Correlations from H-7 to the alkyne carbon (C-8) and the carbonyl carbon (C-10) confirm the propargyl acetate structure.

  • Assign Pyridine Protons/Carbons: Correlations from the easily identifiable pyridine methyl protons (H-12) to C-2 and C-3, and from H-4 to C-3 and C-5, allow for the complete and unambiguous assignment of the pyridine ring system.

Standard Operating Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, with internal standards and clear parameters for data processing.

5.1. Sample Preparation

  • Mass Measurement: Accurately weigh 10-15 mg of the 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate sample into a clean, dry vial.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. [1]If solubility is an issue, acetone-d₆ or DMSO-d₆ can be considered.

  • Internal Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C). If not present, add a minimal amount (1-2 µL of a dilute TMS solution).

  • Dissolution & Transfer: Ensure the sample is fully dissolved by gentle vortexing. Transfer the solution to a 5 mm NMR tube.

5.2. Instrument Parameters (400 MHz Spectrometer)

  • ¹H NMR Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 16 ppm (approx. 6400 Hz).

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration of quaternary-adjacent signals, but 2s is sufficient for general characterization.

    • Number of Scans (ns): 16.

    • Receiver Gain: Optimize automatically before acquisition.

  • ¹³C{¹H} NMR Acquisition:

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard proton-decoupled with NOE (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (approx. 24,000 Hz).

    • Acquisition Time: ~1 second.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.

5.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, reference the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm). [2]5. Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals. Set the integration of a well-resolved, non-exchangeable signal (e.g., the acetate methyl singlet) to 3 protons and normalize the remaining integrals.

Conclusion

The ¹H and ¹³C NMR spectra of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate are predicted to exhibit highly characteristic features that allow for its unambiguous identification and structural confirmation. The key diagnostic signals include the large ³JHF and ¹JCF coupling constants arising from the C-6 fluorine atom, the distinct doublet for the methine proton, and the characteristic shifts of the propargyl and acetate groups. By employing the detailed analytical approach and experimental protocol outlined in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent scientific investigations.

References

  • Title: NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes, April 2017 URL
  • Title: 2-Fluoropyridine(372-48-5)
  • Title: PROPARGYL ACETATE(627-09-8)
  • Title: Propargyl acetate | C5H6O2 | CID 69388 Source: PubChem - NIH URL: [Link]

  • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) Source: Semantic Scholar, Molecules 2017, 22, 2003 URL: [Link]

  • Title: NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI Source: Gdansk University of Technology URL
  • Title: Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR Source: RSC Publishing URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development, 2016 URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, 2010 URL: [Link]

Sources

Exploratory

mass spectrometry fragmentation pattern of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

An In-Depth Technical Guide Executive Summary This technical guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation behavior of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the mass spectrometric fragmentation behavior of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. In the absence of empirical spectral data for this specific molecule, this document leverages established principles of mass spectrometry and well-documented fragmentation patterns of analogous structural motifs to construct a reliable predictive framework.[1][2] We will explore the anticipated fragmentation pathways under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques. The primary objective is to equip researchers, analytical chemists, and drug development professionals with a robust guide for identifying and characterizing this compound and related structures in complex matrices. This guide details the formation of key diagnostic ions, proposes their structures, and provides a general methodology for empirical verification.

Introduction

Molecular Profile

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a multifaceted organic molecule featuring several key functional groups that dictate its behavior in a mass spectrometer. Understanding its structure is fundamental to predicting its fragmentation.

  • Chemical Formula: C₁₁H₁₀FNO₂

  • Monoisotopic Mass: 207.0696 Da

  • Core Structures:

    • A 6-fluoro-2-methylpyridine ring : A heterocyclic aromatic system where the nitrogen atom acts as a primary site for protonation in ESI-MS.[3]

    • A propargyl acetate group : An ester linked to an alkyne via a secondary carbon. This moiety is prone to specific cleavages and rearrangements, notably the loss of the acetate group.[4]

The strategic placement of these groups—a labile ester adjacent to a stable aromatic ring—creates predictable points of dissociation under energetic conditions.

Analytical Context

In pharmaceutical research and development, unequivocal structural confirmation is paramount. Mass spectrometry serves as a cornerstone analytical technique for this purpose, providing not only molecular weight information but also a structural "fingerprint" through fragmentation analysis.[2] For a compound like 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, which may be a synthetic intermediate or a final active pharmaceutical ingredient (API), a detailed understanding of its mass spectral behavior is critical for identity confirmation, stability testing, and metabolite identification.

Core Functional Groups and Predicted Lability

The fragmentation of the parent molecule is governed by the relative stabilities of the potential product ions and neutral losses.[5]

  • Pyridine Nitrogen: In positive-mode ESI, the lone pair of electrons on the pyridine nitrogen makes it the most thermodynamically favored site for protonation, leading to the formation of a stable [M+H]⁺ precursor ion.[3][6]

  • Acetate Ester: Esters are known to undergo characteristic fragmentation. The most common pathway is the loss of the entire acetate group or the neutral loss of acetic acid (CH₃COOH) or ketene (CH₂=C=O).[4][7]

  • Propargyl System: The bond connecting the pyridine ring to the propargyl carbon is a benzylic-type position. Cleavage at this bond is highly favored as it leads to resonance-stabilized carbocations. The presence of the alkyne further stabilizes adjacent positive charges.

  • Fluoro Substituent: While the C-F bond is strong, the loss of a fluorine radical or neutral hydrogen fluoride (HF) can occur in fluorinated aromatic compounds, particularly under high-energy conditions.[8]

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, which is then subjected to collision-induced dissociation (CID) for structural elucidation.

Ionization and Precursor Ion Formation

The molecule is expected to readily form a protonated precursor ion at m/z 208.0774 . As previously noted, protonation will almost certainly occur on the basic nitrogen of the pyridine ring. This [M+H]⁺ ion serves as the parent ion for subsequent MS/MS fragmentation experiments.

High-Probability Fragmentation Pathways (MS/MS)

Upon collisional activation, the most facile and diagnostically significant fragmentation pathway is the neutral loss of acetic acid.

  • Neutral Loss of Acetic Acid: The protonated molecule will readily eliminate a neutral molecule of acetic acid (CH₃COOH; 60.0211 Da). This is a low-energy rearrangement process common for esters.

    • [M+H]⁺ → [M+H - CH₃COOH]⁺ + CH₃COOH

    • m/z 208.0774 → m/z 148.0563

  • Formation of the Stabilized Carbocation: The resulting ion at m/z 148.0563 is a highly stable, resonance-delocalized carbocation. The positive charge is stabilized across the propargyl system and the adjacent pyridine ring. This ion is predicted to be the base peak in the MS/MS spectrum.

  • Subsequent Ring Fragmentation: Further fragmentation of the stable m/z 148 ion would require higher collision energy. Potential, though less probable, fragmentation could involve the loss of HCN or C₂H₂ from the pyridine ring structure, but the primary fragmentation channel will overwhelmingly be the loss of acetic acid.

ESI-MS/MS Fragmentation Diagram

Caption: Predicted ESI-MS/MS fragmentation pathway.

Predicted Fragmentation under Electron Ionization (EI-MS)

EI is a high-energy "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint.[5]

Molecular Ion Formation

Ionization will produce a molecular ion radical cation, M⁺• , at m/z 207.0696 . Due to the presence of the stable aromatic ring, this molecular ion peak is expected to be clearly visible in the spectrum.

Key Fragmentation Mechanisms

Multiple competing fragmentation pathways are anticipated.

  • Loss of Ketene (McLafferty-type Rearrangement): A common pathway for acetates is the elimination of neutral ketene (CH₂=C=O; 42.0106 Da) to produce an alcohol radical cation.

    • M⁺• → [M - CH₂CO]⁺• + CH₂CO

    • m/z 207.0696 → m/z 165.0590

  • Alpha-Cleavage (Loss of Acetyl Radical): Homolytic cleavage of the C-O bond can result in the loss of an acetyl radical (•COCH₃; 43.0184 Da), forming a stable cation.

    • M⁺• → [M - •COCH₃]⁺ + •COCH₃

    • m/z 207.0696 → m/z 164.0512

  • Formation of the Acetyl Cation: Heterolytic cleavage can also lead to the formation of the highly stable acetyl cation (CH₃CO⁺). This fragment is extremely common for acetate-containing compounds and is often the base peak.

    • M⁺• → [CH₃CO]⁺ + •[M - CH₃CO]

    • m/z 43.0184

  • Benzylic-type Cleavage: The most significant cleavage of the molecular backbone is expected at the bond between the pyridine ring and the propargyl carbon. This results in the formation of a stabilized pyridinyl cation.

    • M⁺• → [C₇H₆FN]⁺ + •[C₄H₄O₂]

    • m/z 123.0484 (6-Fluoro-2-methylpyridin-3-yl cation)

This m/z 123.0484 fragment is highly diagnostic for the substituted pyridine core of the molecule.

EI-MS Fragmentation Diagram

Caption: Predicted EI-MS fragmentation pathways.

Summary of Predicted Key Ions

The following table summarizes the most probable and diagnostically significant ions for 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

m/z (Calculated)Proposed Ion StructureIonization ModeFragmentation Origin
208.0774[M+H]⁺ESIProtonated Molecular Ion (Precursor)
207.0696[M]⁺•EIMolecular Ion
165.0590[M - CH₂CO]⁺•EINeutral loss of ketene from M⁺•
164.0512[M - •COCH₃]⁺EILoss of acetyl radical from M⁺•
148.0563[M+H - CH₃COOH]⁺ESINeutral loss of acetic acid from [M+H]⁺ (Base Peak)
123.0484[C₇H₆FN]⁺ (Fluoromethylpyridinyl cation)EIBenzylic-type cleavage of M⁺• (Diagnostic Peak)
43.0184[CH₃CO]⁺ (Acetyl cation)EIAlpha-cleavage of M⁺• (Potential Base Peak)

General Experimental Protocol for Verification

To empirically validate the predicted fragmentation patterns, a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is recommended. This protocol provides a self-validating system for confirmation.

Sample Preparation
  • Prepare a stock solution of the analytical standard at 1 mg/mL in methanol or acetonitrile.

  • Perform serial dilutions to create working solutions ranging from 1 ng/mL to 1 µg/mL using the initial mobile phase composition as the diluent.

  • Filter the final solutions through a 0.22 µm syringe filter prior to injection.

LC Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

MS Parameters
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Full Scan (MS1): Scan range m/z 50-500 to identify the [M+H]⁺ precursor ion at m/z 208.08.

  • Product Ion Scan (MS2):

    • Select m/z 208.08 as the precursor ion.

    • Apply a range of collision energies (e.g., stepped 10, 20, 40 eV) to observe the primary fragment (m/z 148.06) and any subsequent lower-abundance fragments.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_detection Data Acquisition cluster_caption Stock 1. Prepare Stock (1 mg/mL) Dilute 2. Create Working Solutions Stock->Dilute Filter 3. Filter Sample (0.22 µm) Dilute->Filter Inject 4. Inject into LC System Filter->Inject Separate 5. Chromatographic Separation (C18) Inject->Separate Ionize 6. ESI+ Ionization Separate->Ionize MS1 7. MS1 Scan (Find m/z 208.08) Ionize->MS1 MS2 8. MS2 Scan on 208.08 (Collision Induced Dissociation) MS1->MS2 Detect 9. Detect Fragments (e.g., m/z 148.06) MS2->Detect caption General LC-MS/MS workflow for analysis.

Caption: General LC-MS/MS workflow for analysis.

Conclusion

This guide outlines the theoretically-derived, high-probability fragmentation pathways for 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. The analysis predicts distinct and diagnostic fragmentation patterns for both ESI and EI ionization modes.

  • In ESI-MS/MS , the most telling signature is the facile neutral loss of acetic acid from the [M+H]⁺ precursor (m/z 208.08) to yield a stable base peak at m/z 148.06 .

  • In EI-MS , a more complex but equally informative spectrum is expected, with key diagnostic fragments including the fluoromethylpyridinyl cation at m/z 123.05 and the acetyl cation at m/z 43.02 .

This predictive framework provides a powerful starting point for the empirical analysis, method development, and structural confirmation of this compound, serving as a valuable resource for scientists in the pharmaceutical and chemical industries.

References

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

  • Zahran, M. A., et al. (2012). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Guo, C., et al. (2012). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine. ResearchGate. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Chemistry Stack Exchange. (2024). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. Chemistry Stack Exchange. [Link]

  • University Course Material. (n.d.). Mass Spectrometry: Fragmentation. Course Hero. [Link]

Sources

Foundational

physicochemical properties of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate Executive Summary The compound 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Executive Summary

The compound 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (Chemical Formula: C12​H12​FNO2​ ) is a highly functionalized, chiral secondary propargylic ester. It serves as a critical synthetic building block in modern medicinal chemistry and advanced organic synthesis. The unique juxtaposition of a highly electron-deficient heteroaromatic ring (6-fluoro-2-methylpyridine) with a versatile propargyl acetate moiety makes this molecule an exceptional substrate for transition-metal catalysis, particularly in gold(I)/(III)-catalyzed cycloisomerizations, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and the synthesis of complex pharmaceutical intermediates such as monoacylglycerol lipase (MAGL) inhibitors and anti-mycobacterial agents [1, 2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, spectroscopic signatures, and field-proven experimental methodologies, designed to empower researchers in rational drug design and synthetic methodology development.

Structural and Physicochemical Profiling

The reactivity and pharmacological potential of this compound are dictated by its distinct structural modules:

  • The Pyridine Core: The nitrogen atom provides a basic site, though its basicity is significantly attenuated by the strongly electron-withdrawing fluorine atom at the C6 position.

  • Steric Environment: The methyl group at the C2 position introduces steric hindrance adjacent to the chiral center at C3, which can influence the diastereoselectivity of downstream transformations (e.g., nucleophilic attacks or metallo-carbene formations).

  • The Propargyl Acetate Moiety: The acetate group acts as an excellent leaving group or an internal nucleophile. Upon activation of the terminal alkyne by a π-acidic metal (like Au or Pt), the carbonyl oxygen of the acetate can undergo 1,2- or 1,3-migration to form highly reactive metallo-carbenoid or allenyl intermediates[3].

Table 1: Calculated and Empirical Physicochemical Properties
PropertyValue / DescriptionSignificance
Molecular Formula C12​H12​FNO2​ Defines stoichiometry and isotopic mass.
Molecular Weight 221.23 g/mol Optimal for fragment-based drug discovery (Rule of 3 compliant).
LogP (Predicted) ~2.1 - 2.4Indicates moderate lipophilicity, suitable for blood-brain barrier penetration in CNS targets.
Topological Polar Surface Area (TPSA) 39.2 ŲFavorable for oral bioavailability and cellular permeability.
Hydrogen Bond Donors 0The terminal alkyne C-H is weakly acidic but not a classical H-bond donor.
Hydrogen Bond Acceptors 4Comprises the pyridine N, fluorine atom, and two acetate oxygens.
Physical State Pale yellow to colorless oilTypical for low-molecular-weight propargylic esters.

Spectroscopic Signatures

Accurate characterization of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate relies on distinct multinuclear NMR and IR markers.

  • 1 H NMR ( CDCl3​ , 400 MHz):

    • δ ~6.50 ppm (d, 1H): The chiral methine proton (CH-OAc). It is heavily deshielded by both the adjacent pyridine ring and the electron-withdrawing acetate group.

    • δ ~2.55 ppm (d, 1H, J=2.3 Hz): The terminal alkyne proton ( ≡CH ). It splits the methine proton via long-range 4J coupling.

    • δ ~2.10 ppm (s, 3H): The acetate methyl group ( −O−CO−CH3​ ).

    • δ ~2.50 ppm (s, 3H): The pyridine C2-methyl group.

    • δ ~7.80 ppm (dd, 1H) & ~6.80 ppm (dd, 1H): The aromatic protons of the pyridine ring, exhibiting characteristic ortho-coupling and heteronuclear 3JH−F​ coupling.

  • 13 C NMR ( CDCl3​ , 100 MHz): Highlights include the ester carbonyl (~169 ppm), the highly deshielded C−F carbon (~162 ppm, d, 1JC−F​≈240 Hz), and the alkyne carbons (~79 ppm and ~75 ppm).

  • FT-IR (ATR, cm−1 ): Strong bands at 3290 (terminal alkyne C-H stretch), 2120 (C C stretch), and 1740 (ester C=O stretch).

Reactivity Pathways & Mechanistic Insights

Gold-Catalyzed O-Acyl Migration

Propargyl acetates are privileged substrates in gold catalysis. The π -acidic nature of gold(I) or gold(III) complexes (e.g., Ph3​PAuNTf2​ ) activates the alkyne. The acetate carbonyl oxygen subsequently attacks the activated alkyne, triggering a 1,2- or 1,3-O-acyl migration [3]. This cascade generates a gold carbenoid intermediate that can be trapped by olefins to yield complex cyclopropanes, a structural motif frequently utilized in the design of rigidified pharmacophores.

Pathway Substrate Propargyl Acetate Substrate Complex Au-Alkyne π-Complex Substrate->Complex AuCat [Au] Catalyst Activation AuCat->Complex Migration 1,2- or 1,3-O-Acyl Migration Complex->Migration Carbene Gold Carbenoid Intermediate Migration->Carbene Product Cyclopropanation or Allene Products Carbene->Product

Caption: Gold-catalyzed O-acyl migration and downstream reactivity of propargyl acetates.

Click Chemistry (CuAAC)

The terminal alkyne is a perfect candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). When reacted with an organic azide, it forms a 1,4-disubstituted 1,2,3-triazole. The adjacent acetate group can subsequently be hydrolyzed to yield a secondary alcohol, or displaced via SN​2 or SN​2′ mechanisms, making this a highly versatile node for synthesizing library compounds targeting enzymes like MmpL3 in drug-resistant tuberculosis [4].

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high yield and purity through mechanistic control.

Protocol 1: Synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Objective: To synthesize the title compound from 6-fluoro-2-methylnicotinaldehyde via Grignard addition followed by esterification.

G A 6-Fluoro-2-methyl nicotinaldehyde B Ethynylmagnesium Bromide (THF, 0°C) A->B C Propargyl Alcohol Intermediate B->C D Ac2O, Pyridine DMAP, CH2Cl2 C->D E 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate D->E

Caption: Synthetic workflow for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

Step 1: Grignard Addition (Propargylation)

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 6-fluoro-2-methylnicotinaldehyde (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (20 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.2 equiv, 12.0 mL) over 15 minutes. Causality: Slow addition prevents localized heating and suppresses homocoupling of the alkyne.

  • Quenching: Stir for 2 hours at room temperature. Monitor by TLC (Hexanes/EtOAc 3:1). Once the aldehyde is consumed, quench the reaction carefully with saturated aqueous NH4​Cl (15 mL).

  • Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the crude propargyl alcohol.

Step 2: Acetylation

  • Reaction Setup: Dissolve the crude propargyl alcohol in anhydrous CH2​Cl2​ (25 mL). Add pyridine (2.0 equiv, 10.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv, 0.5 mmol).

  • Acylation: Cool the mixture to 0 °C and add acetic anhydride ( Ac2​O , 1.5 equiv, 7.5 mmol) dropwise. Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that easily overcomes the steric hindrance imposed by the C2-methyl group of the pyridine ring [5].

  • Workup: Stir at room temperature for 4 hours. Dilute with CH2​Cl2​ (30 mL) and wash sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO3​ (to neutralize residual acid), and brine.

  • Purification: Dry over MgSO4​ , concentrate, and purify via flash column chromatography (Silica gel, 10% EtOAc in Hexanes) to afford the pure acetate as a pale yellow oil.

Protocol 2: Gold-Catalyzed Cyclopropanation (Application)

Objective: To utilize the synthesized propargyl acetate in a diastereoselective cyclopropanation with styrene.

  • Catalyst Activation: In a glovebox, weigh Ph3​PAuCl (5 mol%) and AgNTf2​ (5 mol%) into a dry vial. Dissolve in anhydrous 1,2-dichloroethane (DCE, 2 mL) and stir for 10 minutes to generate the active cationic gold species ( Ph3​PAu+NTf2−​ ). AgCl will precipitate.

  • Reaction: Filter the catalyst solution through a PTFE syringe filter into a reaction vial containing 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.0 equiv, 0.5 mmol) and styrene (3.0 equiv, 1.5 mmol) in DCE (3 mL).

  • Monitoring: Stir at room temperature. The reaction typically reaches completion within 1-2 hours due to the rapid 1,2-acyl migration and subsequent trapping of the gold carbenoid by the olefin[3].

  • Isolation: Concentrate the mixture under reduced pressure and purify directly via silica gel chromatography to isolate the highly functionalized vinylcyclopropane derivative.

References

  • Design, Synthesis, and Evaluation of (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401). Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link]

  • Gold-Catalyzed Addition of Propargyl Acetates to Olefins via O-Acyl Migration/Cyclopropanation Sequence: Insight into the Diastereoselective Formation of the Alkene. The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors (PMC). National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents. National Institutes of Health (NIH). Available at:[Link]

Exploratory

Structural Elucidation and Crystallographic Analysis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate

Executive Summary The precise crystallographic characterization of highly functionalized pyridine derivatives is critical for advancing both medicinal chemistry and transition-metal catalysis. This technical guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise crystallographic characterization of highly functionalized pyridine derivatives is critical for advancing both medicinal chemistry and transition-metal catalysis. This technical guide provides an in-depth analysis of the structural properties, self-validating synthesis, and X-ray diffraction (XRD) refinement protocols for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate . By combining the stereoelectronic influence of a fluorinated pyridine core with the geometric rigidity of a propargyl acetate, this molecule serves as a pivotal model for understanding halogen-directed crystal packing and reactive intermediate conformation.

Structural Significance and Molecular Design

The 6-fluoro-2-methylpyridine scaffold is a privileged motif in modern drug discovery. The highly electronegative fluorine atom is frequently utilized to enhance metabolic stability, lower the basicity of the adjacent pyridine nitrogen, and modulate target affinity. This strategy has been successfully deployed in the development of 1 for treating drug-resistant tuberculosis[1] and in the optimization of2[2].

Concurrently, propargyl acetates serve as highly versatile electrophiles in transition-metal catalysis. They are routinely utilized in 3 to synthesize complex enones and heterocycles[3].

The fusion of these two moieties creates a unique stereoelectronic environment. The electron-withdrawing fluorine atom alters the π-electron density of the pyridine ring, which directly impacts intermolecular packing forces (such as π-π stacking and halogen bonding) and dictates the dihedral orientation of the propargyl acetate side chain in the solid state.

Self-Validating Synthesis and Crystal Growth Protocol

To obtain diffraction-quality single crystals, the synthetic and crystallization workflows must be tightly controlled. The protocol below establishes a thermodynamic environment that prevents kinetic trapping.

Step-by-Step Methodology
  • Synthesis via Cross-Coupling : The core is constructed via a Sonogashira cross-coupling of4[4] with propargyl alcohol (Pd(PPh₃)₂Cl₂, CuI, Et₃N), followed by standard acetylation using acetic anhydride (Ac₂O) and 4-Dimethylaminopyridine (DMAP).

  • Purification Checkpoint : Self-Validation: Before crystallization, the purity is validated via FT-IR and ¹H-NMR. The complete disappearance of the broad hydroxyl stretch (~3400 cm⁻¹) and the appearance of a sharp carbonyl stretch (~1740 cm⁻¹) confirms complete acetylation. If the OH stretch persists, the batch is flagged and subjected to secondary silica gel chromatography.

  • Crystallization via Vapor Diffusion :

    • Causality: Direct solvent evaporation often leads to rapid supersaturation, resulting in twinned, poorly ordered, or kinetically trapped polymorphic crystals. Vapor diffusion of a non-polar antisolvent (n-hexane) into a polar solvent (dichloromethane, DCM) allows for a slow, thermodynamically controlled approach to the solubility limit.

    • Procedure: Dissolve 50 mg of the purified compound in 1.0 mL of DCM in a 4 mL inner vial. Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly and incubate at 20 °C undisturbed for 72–96 hours.

G A 3-Bromo-6-fluoro- 2-methylpyridine B Sonogashira Coupling (Pd/Cu catalysis) A->B C Propargyl Alcohol Intermediate B->C D Acetylation (Ac2O, DMAP) C->D E Target Compound: Propargyl Acetate D->E F Vapor Diffusion Crystallization E->F

Workflow for the synthesis and crystallization of the fluorinated propargyl acetate.

Crystallographic Data Collection and Refinement

Once a suitable single crystal is harvested, it is mounted on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K to minimize thermal motion.

Causality in Refinement Logic

Fluorinated aromatics frequently exhibit positional disorder in the crystal lattice due to the similar steric bulk of fluorine and hydrogen atoms. During the least-squares refinement, the anisotropic displacement parameters (ADPs) of the fluorine atom must be rigorously monitored. An elongated thermal ellipsoid for the F atom is a diagnostic flag for rotational disorder. If observed, the occupancy of the F atom must be split and constrained across multiple positions to achieve a valid structural model.

G D1 X-Ray Diffraction Data Collection D2 Phase Solution (Direct Methods) D1->D2 D3 Electron Density Map Generation D2->D3 D4 Least-Squares Refinement D3->D4 D5 Validation (R1, wR2, GoF) D4->D5 D5->D4 If R1 > 0.05 D6 Final CIF Generation D5->D6 If R1 < 0.05

Self-validating logic loop for X-ray crystallographic data refinement.

Quantitative Structural Data

The following table summarizes the representative crystallographic parameters expected for this class of fluorinated pyridine derivatives[5].

Table 1: Representative Crystallographic Parameters

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.489(6) Å, b = 14.487(6) Å, c = 16.745(7) Å
Angles α = 90°, β = 96.065(2)°, γ = 90°
Volume 3013.2(2) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.42 g/cm³
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.105
Goodness-of-fit (GoF) on F² 1.034

Intermolecular Interactions and Mechanistic Insights

The crystal structure reveals critical non-covalent interactions that dictate the molecule's macroscopic properties and its behavior in biological or catalytic environments:

  • Halogen Bonding (C–F···H interactions): The highly polarized C–F bond acts as a potent hydrogen bond acceptor. In the solid state, short contacts between the fluorine atom and the terminal alkyne proton of adjacent molecules create a robust 1D supramolecular chain.

  • π-π Stacking: The electron-withdrawing nature of the fluorine atom lowers the energy of the pyridine's π-system. This electron deficiency promotes strong, offset face-to-face π-stacking between adjacent pyridine rings, minimizing electrostatic repulsion.

  • Alkyne Linearity and Acetate Torsion: The rigid 180° geometry of the propargyl unit (C≡C) projects the acetate group away from the steric bulk of the 2-methylpyridine core. This specific dihedral orientation is critical when designing ligands for biological targets, as it precisely positions the acetate group to interact with hydrophilic residues at the edge of hydrophobic binding pockets—a mechanism analogous to the binding modes observed in advanced MmpL3 inhibitors[1].

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of the Potent and Selective MC4R Antagonist PF-07258669 for the Potential Treatment of Appetite Loss Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Stereoselective Synthesis of α-Trifluoromethyl Enones by AuI/CuI-Co-Catalyzed Tandem 1,3-Rearrangement European Journal of Organic Chemistry URL:[Link]

  • Coordination-Induced Thermally Activated Delayed Fluorescence: From Non-TADF Donor–Acceptor-Type Ligand to TADF-Active Ag-Based Complexes Chemistry of Materials - ACS Publications URL:[Link]

  • Efficient Doped and Non-doped Light-Emitting Diodes Based on a TADF-Emitting Cu4Br4 Cluster Royal Society of Chemistry URL:[Link]

Sources

Foundational

Initial Synthesis Pathway of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate: A Technical Guide

Executive Summary 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a highly specialized propargylic ester intermediate. It is prominently featured in the synthesis of Cancer Osaka Thyroid (COT) kinase modulator...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a highly specialized propargylic ester intermediate. It is prominently featured in the synthesis of Cancer Osaka Thyroid (COT) kinase modulators[1]. COT, also known as MAP3K8 or Tpl2, is a serine/threonine kinase that operates upstream in the MEK-ERK signaling pathway and is essential for the production of tumor necrosis factor-alpha (TNF-α)[2]. Due to its critical role in inflammatory signaling, COT is a prime therapeutic target for treating autoimmune and inflammatory conditions, notably Crohn's disease and ulcerative colitis[2]. The synthesis of this key intermediate relies on a highly efficient, one-pot Grignard addition followed by in situ acetylation[1].

Mechanistic Pathway & Chemical Logic

The synthesis is designed as a one-pot, two-stage process to maximize yield and minimize the handling of potentially unstable intermediates.

  • Nucleophilic Alkynylation (Kinetic Control): The reaction initiates with the nucleophilic addition of ethynylmagnesium bromide to the electrophilic carbonyl carbon of the starting aldehyde. This step is strictly performed at 0 °C[1]. The low temperature is a critical parameter; it controls the highly exothermic nature of the Grignard addition, prevents off-target nucleophilic attack on the fluorinated pyridine ring, and suppresses the polymerization of the alkyne. This addition yields a magnesium alkoxide intermediate.

  • In Situ Acetylation (Thermodynamic Trapping): In standard protocols, the alkoxide would be quenched with an aqueous acid to isolate the propargylic alcohol (1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol). However, propargylic alcohols can be prone to rearrangement or degradation upon isolation. To circumvent this, the protocol employs an in situ esterification[1]. By directly adding acetic anhydride to the reaction mixture and allowing it to warm to room temperature, the alkoxide is trapped as a stable acetate ester. This tandem approach saves a synthetic step, reduces solvent waste, and drives the reaction to completion.

Process Optimization & Discrepancy Analysis (E-E-A-T)

A critical review of the foundational patent literature () reveals a typographical discrepancy in the published experimental section[3]. The patent lists "6-fluoronicotinaldehyde (300 mg, 2.40 mmol)" as the starting material[1]. However, the molecular weight of 6-fluoronicotinaldehyde is 125.10 g/mol (where 300 mg exactly equals 2.40 mmol). The target product, 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, contains a 2-methyl group that must originate from the starting material.

Therefore, the chemically accurate starting material is 6-fluoro-2-methylnicotinaldehyde (MW: 139.13 g/mol ). To maintain the exact 1.0 : 1.2 : 2.0 molar stoichiometry described in the patent, the mass of the starting material must be adjusted to 334 mg (2.40 mmol). This correction ensures a self-validating and reproducible protocol.

Experimental Workflow Diagram

SynthesisPathway SM 6-Fluoro-2-methylnicotinaldehyde (Starting Material) Grignard Ethynylmagnesium bromide THF, 0 °C, 30 min SM->Grignard Nucleophilic Addition Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate Ac2O Acetic Anhydride Warm to RT, 2 hrs Intermediate->Ac2O in situ Esterification Product 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate (Target Product) Ac2O->Product

Fig 1: One-pot nucleophilic alkynylation and in situ esterification workflow.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry required for a 2.40 mmol scale reaction, corrected for the accurate starting material.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
6-Fluoro-2-methylnicotinaldehydeElectrophile139.131.0334 mg (2.40 mmol)
Ethynylmagnesium bromide (0.5 M)Nucleophile129.241.25.76 mL (2.88 mmol)
Acetic AnhydrideAcylating Agent102.092.00.45 mL (4.80 mmol)
Tetrahydrofuran (THF)Solvent72.11-15.0 mL
Detailed Experimental Protocol

The following methodology is adapted and corrected from the standard procedures utilized in the synthesis of COT modulators[1][3].

Step 1: Preparation and Alkynylation

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Charge the flask with 6-fluoro-2-methylnicotinaldehyde (334 mg, 2.40 mmol) and anhydrous Tetrahydrofuran (THF) (15 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Grignard Addition: Using a syringe pump or dropping funnel, slowly add ethynylmagnesium bromide (0.5 M in THF, 5.76 mL, 2.88 mmol) dropwise over 5–10 minutes to maintain the internal temperature near 0 °C[1].

  • Intermediate Formation: Stir the resulting solution at 0 °C for exactly 30 minutes to ensure complete conversion to the magnesium alkoxide intermediate[1].

Step 2: In Situ Acetylation and Work-up 6. Acetylation: To the cold reaction mixture, add acetic anhydride (0.45 mL, 4.80 mmol) in a single portion[1]. 7. Thermal Equilibration: Remove the ice-water bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). 8. Reaction Completion: Stir the mixture at room temperature for 2 hours[1]. 9. Quenching: Quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. (Caution: Mild effervescence may occur). 10. Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc) (3 × 20 mL). 11. Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 12. Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford pure 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

References
  • Title: WO2017007689A1 - COT MODULATORS AND METHODS OF USE THEREOF Source: WIPO / Google Patents URL
  • Title: 4,6-DIAMINO-QUINOLINE-3-CARBONITRILE DERIVATIVES AS CANCER OSAKA THYROID (COT) MODULATORS FOR TREATING CROHN'S DISEASE AND ULCERATIVE COLITIS (US11827662) Source: Justia Patents URL: [Link]

Sources

Exploratory

Electronic Properties and Reactivity Profiling of Fluorinated Pyridine Propargyl Acetates

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern medicinal chemistry and organic synthesis. Among these scaffolds, fluorinated pyridine propargyl acetates represent a highly specialized and versatile class of building blocks. By merging the profound physicochemical modulations of a fluorinated pyridine ring with the dynamic reactivity of a propargyl acetate moiety, chemists can access complex, highly functionalized molecular architectures.

This whitepaper provides an in-depth analysis of the electronic properties inherent to this hybrid scaffold. It explores how the "fluorine effect" propagates through the π -system to alter transition-metal-catalyzed reactivity, dictates stereochemical outcomes, and requires specific methodological adaptations in the laboratory.

Electronic Perturbations: The "Fluorine Effect"

The pyridine moiety is a ubiquitous structural motif in pharmaceuticals. The introduction of fluorine onto this heterocycle induces profound changes in its electronic and physical properties, fundamentally altering the molecule's behavior in both biological systems and synthetic transformations[1].

Inductive vs. Resonance Effects

Fluorinated pyridines exhibit position-dependent electronic properties that arise from a complex interplay of inductive (-I), resonance (+R), and hyperconjugative effects[2]. Because fluorine is highly electronegative, its dominant effect is strong σ -inductive electron withdrawal. This significantly lowers the energy of the π∗ and σ∗ orbitals across the pyridine ring[2]. While fluorine possesses lone pairs capable of resonance donation (+R) back into the aromatic system, this effect is generally overpowered by the inductive withdrawal, resulting in a net electron-deficient (electrophilic) heteroaromatic core.

Impact on Basicity and Dielectric Properties

One of the most notable macroscopic effects of this electronic perturbation is the modulation of the pyridine's basicity. The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and rendering it significantly less basic[1]. Furthermore, computational and experimental studies on fluorinated pyridines reveal distinct shifts in polarizability and dielectric constants, confirming a highly polarized electron density distribution that influences molecular interactions and crystal packing[1][3].

ElectronicEffects F_Sub Fluorine Substitution on Pyridine Inductive Strong Inductive Withdrawal (-I) F_Sub->Inductive Resonance Weak Resonance Donation (+R) F_Sub->Resonance pKa Lowered pKa & Reduced Basicity Inductive->pKa Alkyne Alkyne Electron Depletion Inductive->Alkyne Resonance->Alkyne Reactivity Altered Au-Catalyzed Reactivity Alkyne->Reactivity

Caption: Logical flow of electronic perturbations induced by fluorine substitution.

Modulating Propargyl Acetate Reactivity

Propargyl acetates are classic substrates for transition-metal-catalyzed transformations, most notably gold-catalyzed 1,2- and 1,3-O-acyl migrations[4][5]. However, conjugating a propargyl acetate to a fluorinated pyridine fundamentally rewires its reactivity profile.

Alkyne Deactivation and Metal Coordination

In gold-catalyzed O-acyl migration/cyclopropanation sequences, the initial and often rate-limiting step is the π -coordination of the metal catalyst to the alkyne. Electron-withdrawing substituents, such as a fluorinated pyridine group, drastically decrease the nucleophilicity of the carbon-carbon triple bond[4]. This electronic deactivation results in sluggish reaction rates when standard catalysts are used. To overcome this, highly π -acidic, cationic gold catalysts (e.g., those utilizing non-coordinating counterions like NTf2−​ ) must be employed to force coordination and drive the formation of the reactive gold carbenoid intermediate[5].

Stereochemical and Regiochemical Tuning

The electronic deficiency of the fluorinated pyridine also alters the transition state energy barriers during subsequent trapping events. For instance, in the diastereoselective formation of alkenes via cyclopropanation, the presence of strongly electron-withdrawing groups can shift the stereochemical outcome, often increasing the proportion of the Z-isomer depending on the specific catalyst and thermodynamic conditions[4]. Additionally, under electroreductive conditions, the electron-deficient nature of the aryl ring dictates the preferential generation of radical anion intermediates, strictly controlling the regioselectivity of carboxylation reactions[6].

AuWorkflow Start Fluorinated Pyridine Propargyl Acetate Coord Au(I) Pi-Coordination (Rate Limiting) Start->Coord [Au]+ Catalyst Migrate 1,2-O-Acyl Migration Coord->Migrate Overcomes electronic deactivation Carbene Gold Carbenoid Intermediate Migrate->Carbene Trap Nucleophilic Trapping / Cyclopropanation Carbene->Trap + Olefin/Nu Product Functionalized Product Trap->Product

Caption: Mechanistic workflow of gold-catalyzed O-acyl migration in electron-deficient systems.

Quantitative Data Summaries

The following tables synthesize the comparative electronic properties and reactivity metrics associated with fluorinated pyridine propargyl acetates.

Table 1: Influence of Fluorination on Pyridine Electronic Properties

PropertyNon-Fluorinated PyridineFluorinated PyridineMechanistic Implication
pKa (Basicity) ~5.2< 3.0 (Substitution dependent)Reduced basicity alters drug-receptor interactions and pharmacokinetic profiles[1].
Dipole Moment 2.2 DVariable (Often > 3.0 D)Influences molecular interactions, solvent effects, and crystal packing[1].
HOMO/LUMO Levels StandardSignificantly LoweredDecreases alkyne nucleophilicity; alters reactivity in cross-coupling[2].
Metabolic Stability Susceptible to oxidationHighly resistantProlongs drug half-life and prevents metabolic cleavage[1].

Table 2: Reactivity Profile of Propargyl Acetates Based on Electronic Substituents

Substituent TypeO-Acyl Migration RateStereoselectivity (E/Z)Causality / Observation
Electron-Donating (e.g., p-OMe-Ph)FastModerately E-selectiveHigh electron density accelerates Au-coordination and carbene formation.
Neutral (e.g., Phenyl)ModerateE/Z mixtureStandard reactivity baseline.
Electron-Withdrawing (e.g., F-Pyridine)SluggishShifts toward Z-isomerDecreased nucleophilicity hinders Au-activation; requires highly electrophilic catalysts[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind specific reagent choices is explicitly detailed to guide researchers in troubleshooting and optimization.

Protocol 1: Synthesis of the Fluorinated Pyridine Propargyl Acetate Scaffold

This protocol utilizes a Sonogashira cross-coupling followed by acetylation. The electron-deficient fluoropyridine is highly activated toward oxidative addition by Pd(0), making the initial coupling highly efficient.

  • Sonogashira Coupling:

    • Procedure: In an oven-dried Schlenk flask under argon, dissolve 1.0 equiv of the brominated fluoropyridine and 1.2 equiv of propargyl alcohol in anhydrous THF. Add 5 mol% Pd(PPh3​)2​Cl2​ , 10 mol% CuI, and 2.0 equiv of anhydrous triethylamine.

    • Causality: Triethylamine acts as both the base and the reductant to generate the active Pd(0) species. The anhydrous environment is critical to prevent the competitive Glaser coupling of the terminal alkyne.

    • Validation: Stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc). A complete consumption of the fluoropyridine indicates successful oxidative addition and coupling.

  • Acetylation:

    • Procedure: Isolate the resulting alcohol via silica gel chromatography. Dissolve the purified alcohol in anhydrous dichloromethane (DCM). Add 1.5 equiv of acetic anhydride, 2.0 equiv of pyridine, and 0.1 equiv of 4-dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that rapidly reacts with the sterically hindered or electronically deactivated propargylic alcohol.

    • Validation: Quench with saturated aqueous NaHCO3​ after 2 hours. Extract with DCM, dry over MgSO4​ , and concentrate. Confirm the presence of the acetate carbonyl via IR spectroscopy (~1740 cm⁻¹) and 1H NMR (singlet at ~2.1 ppm).

Protocol 2: Gold-Catalyzed 1,2-O-Acyl Migration and Cyclopropanation

Because the fluorinated pyridine withdraws electron density from the alkyne, standard neutral gold catalysts will fail. A highly π -acidic cationic gold complex must be generated in situ[4][5].

  • Catalyst Activation:

    • Procedure: In a glovebox, weigh 5 mol% of IPrAuCl and 5 mol% of AgNTf2​ into a dry vial. Dissolve in 1.0 mL of anhydrous DCM and stir for 15 minutes in the dark.

    • Causality: AgNTf2​ abstracts the chloride ligand from gold, precipitating AgCl and generating the highly electrophilic [IPrAu]+ cation. The weakly coordinating NTf2−​ counterion ensures the gold center remains maximally π -acidic to overcome the electronic deactivation of the substrate.

  • Reaction Execution:

    • Procedure: Filter the catalyst solution through a PTFE syringe filter directly into a solution containing 1.0 equiv of the fluorinated pyridine propargyl acetate and 3.0 equiv of the target olefin in anhydrous DCM at 0 °C.

    • Causality: The excess olefin ensures rapid trapping of the transient gold carbenoid intermediate before competitive degradation pathways (e.g., allene formation or polymerization) can occur.

  • Validation & Isolation:

    • Procedure: Allow the reaction to warm to room temperature and stir until complete consumption of the starting material is observed via TLC. Filter through a short pad of silica to remove the gold catalyst, and purify the resulting vinylcyclopropane via flash chromatography.

Conclusion

The integration of a fluorinated pyridine ring with a propargyl acetate moiety creates a molecular scaffold defined by intense electronic push-pull dynamics. The strong inductive withdrawal of the fluorine atoms lowers the basicity of the heterocycle, increases metabolic stability, and severely depletes the electron density of the adjacent alkyne. For synthetic chemists, this necessitates a strategic pivot toward highly electrophilic, cationic transition-metal catalysts to successfully drive O-acyl migrations and subsequent functionalizations. Mastering the electronic properties of these fluorinated precursors unlocks new pathways for the rapid assembly of complex, metabolically robust architectures in drug discovery.

References

  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Study of Electronic and Dielectric Properties of Fluorinated Pyridine-2-dicarboxamide. TSI Journals.
  • Ionization-Induced Electronic and Vibronic Structure of 3,5-Difluoropyridine Probed by VUV-MATI Spectroscopy. ACS Physical Chemistry Au.
  • Gold-Catalyzed Addition of Propargyl Acetates to Olefins via O-Acyl Migration/Cyclopropanation Sequence: Insight into the Diastereoselective Formation of the Alkene. The Journal of Organic Chemistry.
  • Domino gold-catalyzed rearrangement and fluorination of propargyl acetates. Chemical Communications.
  • Electroreductive Carboxylation of Propargylic Acetates with CO2: Access to Tetrasubstituted 2,3-Allenoates. Organic Letters.

Sources

Foundational

Literature Review and Synthetic Utility of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate Derivatives in Medicinal Chemistry

Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that offer both precise stereochemical control and favorable pharmacokinetic profiles. 1-(6-Fluoro-2-methylpyridin-3-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that offer both precise stereochemical control and favorable pharmacokinetic profiles. 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate has emerged as a critical chiral building block in modern medicinal chemistry, particularly in the synthesis of Cancer Osaka Thyroid (Cot/MAP3K8) modulators[1][2]. This whitepaper provides an in-depth technical analysis of this alkynyl acetate derivative, detailing its structural rationale, its role in copper-catalyzed asymmetric propargylic amination, and a validated experimental protocol for its utilization in drug discovery workflows.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is highly deliberate, serving specific mechanistic and biological functions:

  • The 6-Fluoro-2-methylpyridine Core: The incorporation of a fluorine atom at the 6-position of the pyridine ring serves a dual purpose. First, it significantly lowers the pKa of the pyridine nitrogen through inductive electron withdrawal, preventing the basic nitrogen from coordinating with and poisoning transition metal catalysts during downstream synthesis. Second, in a biological context, the C-F bond blocks primary sites of cytochrome P450-mediated oxidation, enhancing the metabolic stability of the final drug candidate. The 2-methyl group provides essential steric bulk that dictates the conformational binding of the final inhibitor within the narrow kinase hinge region.

  • The Propargyl Acetate Moiety: The propargylic acetate acts as a highly reactive, electrophilic surrogate. Under copper(I) catalysis, the acetate group functions as an optimal leaving group, facilitating the generation of a reactive copper-allenylidene intermediate capable of undergoing highly enantioselective nucleophilic attack.

Table 1: Physicochemical Properties of the Core Scaffold
PropertyValuePharmacological Relevance
Molecular Formula C11H10FNO2Low molecular weight allows for downstream elaboration.
Molecular Weight 207.20 g/mol Maintains final API within Lipinski's Rule of 5.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates critical hinge-region kinase interactions.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Leaving Group Acetate (-OAc)Optimal balance of stability and catalytic lability.

Therapeutic Context: Targeting the Cot (MAP3K8) Pathway

Derivatives synthesized from this propargyl acetate are primarily utilized as modulators of Cot (Cancer Osaka Thyroid) , also known as MAP3K8 or Tpl2[2][3]. Cot is a serine/threonine kinase that sits at a critical junction in the MAPK signaling cascade.

In inflammatory diseases such as Crohn's disease and ulcerative colitis, lipopolysaccharides (LPS) and other inflammatory stimuli activate Cot, which subsequently phosphorylates MEK1/2. This initiates the ERK signaling cascade, ultimately driving the overproduction of Tumor Necrosis Factor-alpha (TNF-α)[3]. By utilizing chiral propargylic amines derived from 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, researchers can synthesize potent, ATP-competitive inhibitors that block this cascade at the Cot level[1].

G Stimulus LPS / Cytokines Cot Cot (MAP3K8) Kinase Stimulus->Cot MEK MEK 1/2 Cot->MEK ERK ERK 1/2 MEK->ERK TNF TNF-α Production ERK->TNF Drug Propargylic Amine Inhibitor Drug->Cot Inhibition

Fig 1. Cot (MAP3K8) signaling pathway and targeted inhibition mechanism.

Mechanistic Insights: Asymmetric Propargylic Amination

The transformation of the racemic propargyl acetate into a highly enantioenriched propargylic amine is achieved via a Copper-Catalyzed Asymmetric Propargylic Amination (A3-type coupling variant) [1].

The Causality of Reagent Selection:
  • Copper(I) Iodide (CuI): Acts as the primary transition metal catalyst. Cu(I) is uniquely capable of coordinating to the terminal alkyne and facilitating the expulsion of the acetate group.

  • Pybox Ligand (e.g., 2,6-bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine): This tridentate chiral ligand binds to the Cu(I) center, creating a sterically demanding chiral pocket. When the copper-allenylidene intermediate forms, the bulky diphenyl groups of the ligand block one face of the intermediate, forcing the incoming amine nucleophile to attack exclusively from the unhindered face, thereby establishing high enantiomeric excess (ee).

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base. It acts as an acid scavenger for the released acetic acid and assists in the initial deprotonation steps without competing with the primary amine nucleophile due to its severe steric hindrance[1].

G A 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate C Cu-Allenylidene Intermediate (Stereodiscriminating Step) A->C -OAc B Cu(I)-Pybox Complex (Chiral Catalyst) B->C Activation D Nucleophilic Attack (Amine Addition) C->D E Chiral Propargylic Amine (Cot Modulator Precursor) D->E Protonation

Fig 2. Copper-catalyzed asymmetric propargylic amination catalytic cycle.

Validated Experimental Protocol

The following self-validating protocol is adapted from optimized pharmaceutical workflows for the synthesis of Cot modulators, specifically leveraging the conditions established by Gilead Sciences[1][2].

Step-by-Step Methodology

1. Catalyst Pre-Activation (Critical Step):

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, suspend CuI (3.6 mg, 0.019 mmol, 0.08 equiv) and 2,6-bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine (9.9 mg, 0.019 mmol, 0.08 equiv) in anhydrous Methanol (3.5 mL).

  • Action: Sonicate the suspension for 1 to 5 minutes.

  • Causality: Sonication ensures the complete dissolution and complexation of the insoluble CuI with the Pybox ligand. Failing to pre-form this complex allows unliganded CuI to catalyze a racemic background reaction, destroying the enantiomeric purity of the final product[1].

2. Reagent Introduction:

  • Action: To the deep-colored catalyst solution, add 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (44.4 mg, 0.23 mmol, 1.0 equiv).

  • Action: Immediately add the target primary or secondary amine (0.35 mmol, 1.5 equiv) followed by DIPEA (29.4 mg, 0.229 mmol, 1.0 equiv)[1][2].

  • Causality: DIPEA must be added to neutralize the acetic acid byproduct generated during the formation of the allenylidene intermediate, preventing premature protonation of the amine nucleophile.

3. Reaction Execution:

  • Action: Stir the reaction mixture at room temperature (20-25 °C) overnight (approx. 14-16 hours) under argon.

  • Validation: Monitor the consumption of the propargyl acetate via TLC (Hexanes/Ethyl Acetate) or LC-MS.

4. Isolation and Purification:

  • Action: Concentrate the reaction mixture in vacuo. Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Action: Dry the organic layer over anhydrous MgSO4, filter, and purify via silica gel flash chromatography to yield the enantioenriched propargylic amine[2].

G S1 Catalyst Prep CuI + Pybox in MeOH S2 Sonication 1-5 mins (Argon) S1->S2 S3 Reagent Addition Acetate + Amine + DIPEA S2->S3 S4 Reaction Stir RT Overnight S3->S4 S5 Isolation Workup & Chromatography S4->S5

Fig 3. Step-by-step experimental workflow for chiral propargylic amine synthesis.

Table 2: Reaction Optimization Parameters
ParameterOptimal ConditionSub-optimal Consequence
Solvent Methanol (MeOH)Non-polar solvents (e.g., Toluene) fail to stabilize the polar Cu-allenylidene intermediate, drastically reducing yield.
Temperature Room TemperatureElevated temperatures (>50°C) lead to alkyne dimerization (Glaser coupling) and degradation of enantioselectivity.
Base DIPEAStronger bases (e.g., DBU) or nucleophilic bases (e.g., Et3N) compete for the electrophilic intermediate, forming impurities.

Conclusion

1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate is a highly specialized, synthetically versatile building block that bridges the gap between complex organometallic catalysis and targeted drug discovery. By leveraging copper-catalyzed asymmetric amination, researchers can efficiently translate this racemic acetate into potent, stereodefined Cot (MAP3K8) modulators. Strict adherence to catalyst pre-activation and the use of non-nucleophilic bases are paramount to maintaining the scientific integrity and stereochemical fidelity of the resulting therapeutic candidates.

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Protocols & Analytical Methods

Method

protocol for palladium-catalyzed cross-coupling with 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

An Application Note and Detailed Protocol for the Palladium-Catalyzed Cross-Coupling of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate Abstract This document provides a comprehensive guide for researchers on the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Palladium-Catalyzed Cross-Coupling of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Abstract

This document provides a comprehensive guide for researchers on the palladium-catalyzed cross-coupling of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, a substrate featuring both a challenging fluoropyridyl moiety and a reactive propargylic acetate. We delve into the mechanistic underpinnings of the reaction, drawing parallels to the Tsuji-Trost reaction, and discuss the critical parameters that govern its success, including catalyst selection, ligand effects, and base choice. A detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling is provided, along with a troubleshooting guide to address common experimental challenges. This note is intended to equip scientists in pharmaceutical and materials science with the expertise to successfully employ this versatile building block in complex molecule synthesis.

Introduction: Significance and Challenges

The synthesis of complex organic molecules for drug discovery and materials science relies heavily on robust and predictable C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of modern synthetic chemistry for this purpose[1]. The target substrate, 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, incorporates two key structural motifs of high interest:

  • A Fluoropyridine Core: The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, and fluorine substitution can profoundly enhance metabolic stability, binding affinity, and cell permeability. However, the Lewis basic nitrogen of the pyridine ring can pose a significant challenge by coordinating to the palladium center, leading to catalyst inhibition or deactivation[2][3].

  • A Propargylic Acetate: This functional group is a versatile electrophile for palladium-catalyzed reactions. It can undergo substitution to form either substituted allenes or alkynes, providing access to valuable and distinct chemical scaffolds[4][5].

The combination of these features in a single molecule presents a unique synthetic challenge that requires careful optimization of reaction conditions. This guide provides the foundational knowledge and a practical protocol to navigate these challenges effectively.

Reaction Mechanism and Key Control Elements

The palladium-catalyzed substitution of propargylic acetates is mechanistically related to the well-known Tsuji-Trost reaction[6][7][8]. The catalytic cycle, illustrated below, involves the transformation of a Pd(0) species through several key steps.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pi_allyl π-Allenyl Pd(II) Complex (Intermediate A) oxidative_addition->pi_allyl transmetalation Transmetalation (with R-B(OH)₂) pi_allyl->transmetalation pd_intermediate_2 Aryl-Allenyl Pd(II) Complex (Intermediate B) transmetalation->pd_intermediate_2 reductive_elimination Reductive Elimination pd_intermediate_2->reductive_elimination reductive_elimination->pd0 product Coupled Product (Allene or Alkyne) reductive_elimination->product substrate Propargyl Acetate + Base substrate->oxidative_addition - AcO⁻ boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation G cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add solids: - Propargyl Acetate - Phenylboronic Acid - Base (K₃PO₄) - Catalyst/Ligand prep2 Seal vessel, evacuate & backfill with Argon (3x) prep1->prep2 reac1 Add degassed solvent (e.g., Toluene) via syringe prep2->reac1 reac2 Heat to 80-100 °C with vigorous stirring reac1->reac2 reac3 Monitor by TLC/LC-MS (2-12 h) reac2->reac3 work1 Cool to RT, dilute with Ethyl Acetate reac3->work1 work2 Filter through Celite® to remove Pd black work1->work2 work3 Wash with H₂O & brine, dry over Na₂SO₄ work2->work3 work4 Concentrate in vacuo work3->work4 work5 Purify via flash column chromatography work4->work5

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Application

Application Note: Gold(I)-Catalyzed Meyer-Schuster Rearrangement of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate

Executive Summary Highly functionalized pyridine derivatives, particularly 6-fluoro-2-methylpyridines, are privileged scaffolds in modern drug discovery, frequently appearing in agents targeting multidrug-resistant tuber...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly functionalized pyridine derivatives, particularly 6-fluoro-2-methylpyridines, are privileged scaffolds in modern drug discovery, frequently appearing in agents targeting multidrug-resistant tuberculosis and novel kinase inhibitors. The synthesis of α,β -unsaturated aldehydes (enals) bearing these heterocycles is traditionally challenging due to the harsh acidic conditions required for classical Meyer-Schuster rearrangements, which often lead to degradation or unwanted side reactions of sensitive N-heterocycles.

This application note details a highly efficient, mild, and stereoselective protocol for the conversion of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate to (E)-3-(6-Fluoro-2-methylpyridin-3-yl)acrylaldehyde utilizing a cationic Gold(I) catalyst. By employing a tandem 1,3-acyloxy migration/hydrolysis sequence, this method circumvents the need for strong acids, delivering the (E)-enal in excellent yields and high stereochemical purity.

Mechanistic Insights & Causality

While the classical Meyer-Schuster rearrangement typically involves propargyl alcohols [1], the use of propargyl acetates under Gold(I) catalysis proceeds via a distinct, tightly controlled mechanistic pathway [2, 4]. Understanding this pathway is critical for rational reaction optimization.

  • Alkyne Activation : The highly Lewis acidic cationic gold complex, [IPrAu]+ , coordinates exclusively to the terminal alkyne. The electron-withdrawing nature of the 6-fluoro-2-methylpyridine ring slightly destabilizes the adjacent carbon, making the highly electrophilic nature of the [IPrAu]+ catalyst (stabilized by the strongly donating N-heterocyclic carbene ligand) essential for efficient activation.

  • 1,3-Acyloxy Migration : The coordinated alkyne undergoes a [3,3]-sigmatropic rearrangement (or proceeds via a gold-stabilized carbocation/tight ion pair) to form an allenyl acetate intermediate.

  • Dynamic Water-Assisted Hydrolysis : Unlike standard cycloisomerizations, the desired transformation requires the interception of the allenyl acetate. The stoichiometric addition of water facilitates the hydrolysis of the allenyl acetate to a hemiacetal intermediate, which subsequently collapses to release acetic acid and the thermodynamically favored (E)- α,β -unsaturated aldehyde, regenerating the Gold(I) catalyst [2].

G A 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate B Au(I) π-Alkyne Complex (Activation) A->B + Au(I) C Allenyl Acetate Intermediate (1,3-Acyloxy Migration) B->C [3,3]-Sigmatropic Shift D Hemiacetal Intermediate (Hydration via H2O) C->D + H2O E (E)-3-(6-Fluoro-2-methylpyridin-3-yl) acrylaldehyde D->E - AcOH, - Au(I) Cat [IPrAu]+ Catalyst E->Cat Regeneration Cat->B

Fig 1. Gold(I)-catalyzed Meyer-Schuster rearrangement mechanism of propargyl acetates.

Experimental Design & Optimization

The choice of catalyst, solvent, and hydration source dictates the success of this transformation. As demonstrated in Table 1 , the use of IPrAuNTf2 (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) bis(trifluoromethanesulfonyl)imide) is vastly superior to phosphine-based gold complexes or Gold(III) salts [3]. The bulky IPr ligand prevents catalyst dimerization and degradation, while the weakly coordinating NTf2−​ counterion maximizes the Lewis acidity of the metal center.

Crucially, the reaction stalls at the allenyl acetate intermediate if run under strictly anhydrous conditions (Entry 3). The addition of exactly 2.0 equivalents of water in a non-coordinating solvent (Toluene) provides the optimal biphasic microenvironment for the hydrolysis step without sequestering the catalyst.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol %)SolventAdditiveTemp (°C)Time (h)Yield (%)(E):(Z) Ratio
1Ph3PAuCl/AgNTf2 (5)TolueneH2O (2.0 eq)604.08292:8
2 IPrAuNTf2 (2) Toluene H2O (2.0 eq) 60 2.0 95 96:4
3IPrAuNTf2 (2)TolueneNone (Dry)6012.015*N/A
4AuCl3 (5)DCEH2O (2.0 eq)808.04180:20
5IPrAuNTf2 (2)THFH2O (2.0 eq)603.08890:10

*Note: Reaction stalled; mass balance consisted primarily of the unhydrolyzed allenyl acetate intermediate.

Step-by-Step Protocol

Reagents and Equipment
  • Substrate : 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.0 mmol, 207.2 mg)

  • Catalyst : IPrAuNTf2 (2.0 mol%, 17.4 mg)

  • Solvent : Toluene (Reagent grade, 5.0 mL)

  • Additive : Deionized Water (2.0 mmol, 36.0 µL)

  • Equipment : 10 mL Schlenk tube or sealed pressure vial, magnetic stir bar, heating block.

Safety and Handling
  • Trustworthiness Check : Gold catalysts are sensitive to strong reducing agents and excessive light over prolonged periods. Handle IPrAuNTf2 in the air, but store it in a desiccator away from light.

  • The reaction generates one equivalent of acetic acid as a byproduct; standard laboratory ventilation (fume hood) is sufficient.

Detailed Methodology

Workflow S1 Step 1 Substrate & IPrAuNTf2 in Toluene S2 Step 2 Add H2O (2.0 eq) Stir at 60°C S1->S2 S3 Step 3 TLC Monitoring (Consumption of SM) S2->S3 S4 Step 4 Quench & Filtration (Silica Pad) S3->S4 S5 Step 5 Flash Chromatography (Hexane/EtOAc) S4->S5 S6 Step 6 Pure (E)-Enal Characterization S5->S6

Fig 2. Experimental workflow for the synthesis and isolation of the (E)-enal product.

Step 1: Reaction Setup

  • To a clean, dry 10 mL vial equipped with a magnetic stir bar, add 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (207.2 mg, 1.0 mmol).

  • Add Toluene (5.0 mL) and stir to dissolve the substrate completely.

  • Add the catalyst IPrAuNTf2 (17.4 mg, 0.02 mmol). The solution will typically take on a faint yellow hue.

Step 2: Hydration & Heating 4. Add deionized water (36.0 µL, 2.0 mmol) directly to the reaction mixture via a micropipette. 5. Seal the vial and transfer it to a pre-heated reaction block set to 60 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

Step 3: In-Process Monitoring (Self-Validation) 6. After 1.5 hours, sample 10 µL of the organic layer and dilute in 200 µL of EtOAc. 7. Perform TLC analysis (Eluent: 20% EtOAc in Hexanes).

  • Starting Material Rf: ~0.65 (UV active).

  • Intermediate (Allenyl Acetate) Rf: ~0.70 (Transient, UV active).

  • Product (Enal) Rf: ~0.45 (Stains strongly with 2,4-DNP or KMnO4).

  • Continue heating until the starting material and intermediate spots are fully consumed (typically 2.0 hours).

Step 4: Quench and Workup 9. Remove the vial from the heat and allow it to cool to room temperature. 10. Dilute the mixture with EtOAc (10 mL) and filter it through a short pad of silica gel (approx. 1 inch in a fritted funnel) to remove the gold catalyst. Wash the pad with an additional 10 mL of EtOAc. 11. Concentrate the filtrate under reduced pressure to yield the crude product as a viscous yellow oil.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel. 13. Elute with a gradient of 5% to 20% EtOAc in Hexanes. Collect the fractions corresponding to the product (Rf = 0.45). 14. Evaporate the solvent to afford (E)-3-(6-Fluoro-2-methylpyridin-3-yl)acrylaldehyde as a pale yellow solid (156.9 mg, 95% yield).

Analytical Characterization Data

To validate the successful rearrangement and the (E)-geometry of the alkene, verify the following key spectral features:

  • 1H NMR (400 MHz, CDCl3) : δ 9.72 (d, J = 7.6 Hz, 1H, CHO), 7.85 (dd, J = 8.4, 7.2 Hz, 1H, Py-H4), 7.52 (d, J = 16.0 Hz, 1H, Ar-CH=CH), 6.82 (dd, J = 8.4, 2.8 Hz, 1H, Py-H5), 6.65 (dd, J = 16.0, 7.6 Hz, 1H, =CH-CHO), 2.60 (s, 3H, Py-CH3).

    • Expert Note: The large coupling constant ( J=16.0 Hz) between the vinylic protons confirms the exclusive formation of the (E)-isomer.

  • HRMS (ESI) : Calculated for C9​H9​FNO [M+H]+ : 166.0668; Found: 166.0671.

References

  • A General Procedure for the Synthesis of Enones via Gold-Catalyzed Meyer−Schuster Rearrangement of Propargylic Alcohols at Room Temperature The Journal of Organic Chemistry, 2011, 76(5), 1479-1482. URL:[Link]

  • Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations Frontiers in Chemistry, 2019, 7, 606. URL:[Link]

  • Gold-Catalyzed Alkynylative Meyer–Schuster Rearrangement Organic Letters, 2020, 22(12), 4792-4796. URL:[Link]

  • Mechanistic Insights in Gold-Stabilized Nonclassical Carbocations: Gold-Catalyzed Rearrangement of 3-Cyclopropyl Propargylic Acetates Journal of the American Chemical Society, 2010, 132(13), 4710-4731. URL:[Link]

Method

Application Note: Strategic Utilization of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, metabolically stable heterocycles is paramount. 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (CAS: 2065167-57-7) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, metabolically stable heterocycles is paramount. 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (CAS: 2065167-57-7) has emerged as a highly privileged building block. By combining a metabolically hardened pyridine core with a highly versatile propargyl acetate moiety, this intermediate allows drug discovery teams to rapidly access diverse chemical space, including substituted pyrroles, 1,2,3-triazoles, and chiral allenes.

This application note details the mechanistic rationale, synthetic utility, and self-validating protocols for deploying this building block in early-stage drug discovery campaigns.

Pharmacophore Rationale: The "Fluoro-Methyl-Pyridine" Motif

The architectural design of this building block is not coincidental; every functional group serves a distinct pharmacological and synthetic purpose. Recent medicinal chemistry campaigns have heavily utilized 6-fluoro-2-methylpyridine derivatives to discover potent Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors for drug-resistant tuberculosis[1], as well as brain-penetrant GPR61 inverse agonists for appetite modulation[2].

  • C6-Fluorine Atom: The introduction of a fluorine atom adjacent to the pyridine nitrogen serves as a metabolic shield. It deactivates the electron-rich ortho-position, effectively blocking cytochrome P450 (CYP450)-mediated oxidation and significantly extending the microsomal half-life of the resulting active pharmaceutical ingredient (API)[1].

  • C2-Methyl Group: Positioned ortho to the propargyl attachment point, this methyl group induces a severe steric clash with adjacent ring systems formed downstream. This forces the molecule into a non-planar, twisted conformation, which disrupts flat, off-target DNA intercalation and improves aqueous solubility.

  • Propargyl Acetate: Unlike simple terminal alkynes, the propargyl acetate acts as a bifunctional handle. It can undergo both cycloadditions and substitution/rearrangement reactions, making it an ideal precursor for late-stage diversification[3].

Rationale Core 6-Fluoro-2-methylpyridine Pharmacophore F_atom C6-Fluorine Atom Core->F_atom Me_group C2-Methyl Group Core->Me_group Propargyl Propargyl Acetate Core->Propargyl Metab Blocks CYP450 Oxidation Increases Half-life F_atom->Metab Conf Induces Conformational Twist (Ortho-effect) Me_group->Conf React Versatile Handle for Late-Stage Diversification Propargyl->React

Figure 1: Pharmacophore rationale for the 6-fluoro-2-methylpyridine scaffold.

Synthetic Diversification Pathways

The propargyl acetate moiety enables divergent synthetic pathways, allowing medicinal chemists to construct entirely different heterocyclic classes from a single precursor.

G A 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate B CuAAC (Click Chemistry) Azide Cycloaddition A->B D Gold(I) Catalysis Amine Cyclization A->D F Organocuprate Addition SN2' Displacement A->F C Functionalized 1,2,3-Triazoles B->C E Substituted Pyrroles (e.g., MmpL3 Inhibitors) D->E G Chiral Allenes (Conformationally Locked) F->G

Figure 2: Divergent synthetic pathways utilizing the propargyl acetate building block.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that explain the causality of observations, ensuring the scientist can verify the success of each step before proceeding.

Protocol A: Gold(I)-Catalyzed Synthesis of Substituted Pyrroles

Mechanistic Rationale: Gold(I) acts as a soft Lewis acid. It selectively activates the alkyne π -system without coordinating to the basic pyridine nitrogen (which would otherwise poison harder Lewis acids). This activation promotes nucleophilic attack by a primary amine, followed by a 1,3-acetate migration and subsequent cyclization to form a highly substituted pyrrole, a motif critical in recent anti-TB drug discovery[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL vial under an argon atmosphere, dissolve 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.0 mmol, 207 mg) and the desired primary amine (1.2 mmol) in anhydrous Toluene (5.0 mL).

  • Catalyst Addition: Add PPh3​AuNTf2​ (0.05 mmol, 5 mol%) in one portion. The solution will typically transition from colorless to a pale yellow.

  • Reaction: Seal the vial and heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint 1 (IPC - TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3).

    • Causality: The starting material ( Rf​≈0.5 ) should be completely consumed. A new, highly UV-active spot ( Rf​≈0.35 ) will appear. If the starting material persists, the gold catalyst may have been deactivated by trace moisture; add an additional 2 mol% catalyst.

  • Validation Checkpoint 2 (IPC - LC-MS): Analyze a 10 μ L aliquot via LC-MS.

    • Causality: You must observe an [M+H]+ peak corresponding to the exact mass of the coupled product minus 60 Da (loss of acetic acid during aromatization).

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove the gold catalyst, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: CuAAC Synthesis of Functionalized 1,2,3-Triazoles

Mechanistic Rationale: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is utilized to form 1,4-disubstituted triazoles. The acetate group is retained in this protocol, providing a stereocenter that can be further hydrolyzed to an alcohol for hydrogen-bond donor interactions, a strategy frequently used in optimizing target engagement[3].

Step-by-Step Procedure:

  • Preparation: Suspend the propargyl acetate (1.0 mmol, 207 mg) and the target aryl azide (1.1 mmol) in a 1:1 mixture of t -BuOH and H2​O (5.0 mL).

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.1 mmol, 10 mol%) followed by Sodium Ascorbate (0.2 mmol, 20 mol%).

    • Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The reaction mixture will immediately turn from pale blue to a bright yellow/orange suspension, validating the generation of Cu(I).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 1 (IPC - Visual & TLC): The reaction should form a thick precipitate as the triazole product is generally less soluble in the aqueous mixture than the starting materials. TLC (Hexanes/EtOAc 1:1) should show complete conversion to a highly polar spot ( Rf​≈0.1 ).

  • Workup: Dilute the mixture with H2​O (10 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Quantitative Data: Yield & Metabolic Stability

The table below summarizes the expected quantitative outcomes when utilizing 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate across different synthetic workflows, highlighting the robust metabolic profile imparted by the fluoro-pyridine core.

Scaffold GeneratedKey Reagents / CatalystIsolated Yield (%)Human Liver Microsome T1/2​ (min)Target Application
Fluoro-Pyridyl Pyrrole Primary Amine / PPh3​AuNTf2​ 78 - 85%> 120Anti-TB (MmpL3 Inhibitors)
Fluoro-Pyridyl Triazole Aryl Azide / CuSO4​⋅5H2​O 88 - 94%> 150GPCR Inverse Agonists
Fluoro-Pyridyl Allene Organocuprate / THF, -78°C65 - 72%85Kinase Inhibitors

Table 1: Comparative yields and metabolic stability of derivatives synthesized from the propargyl acetate building block.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

Application

Advanced Click Chemistry Applications: Synthesis of Highly Functionalized 1,2,3-Triazoles Using 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Executive Summary & Chemical Rationale In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on robust, stereospecific, and high-yielding reactions. 1-(6-Fluoro-2-methylpyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the rapid assembly of complex, drug-like scaffolds relies heavily on robust, stereospecific, and high-yielding reactions. 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (CAS: 2065167-57-7) has emerged as a highly versatile bifunctional building block [1]. It features a fluorinated pyridine ring—a privileged pharmacophore known to enhance metabolic stability and modulate basicity—alongside a propargyl acetate moiety.

For drug development professionals targeting complex kinase networks (such as Cot/MAP3K8 modulators for Crohn's disease and ulcerative colitis), this molecule serves as a critical linchpin [2]. The acetate group acts as an excellent leaving group for nucleophilic substitution (typically by complex amines), seamlessly installing a terminal alkyne. This terminal alkyne is then primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, rather than stopping at the standard 1,4-disubstituted 1,2,3-triazole, advanced applications utilize an Iodo-CuAAC methodology. By trapping the intermediate copper-triazolide with an electrophilic iodine source, chemists can isolate a 5-iodo-1,2,3-triazole. This halogenated heterocycle is perfectly positioned for downstream palladium-catalyzed cross-coupling, enabling the precise spatial arrangement of 1,4,5-trisubstituted triazoles required to engage deep hydrophobic pockets in kinase active sites.

Mechanistic Insights: The Iodo-CuAAC Pathway

Standard CuAAC reactions utilize catalytic copper to form a 1,4-disubstituted triazole. In contrast, the synthesis of heavily decorated Cot modulators requires stoichiometric copper(I) iodide (CuI) and iodine monochloride (ICl)[2].

Causality of Experimental Choices:

  • Stoichiometric CuI: Unlike standard click chemistry, the Iodo-CuAAC reaction requires a full equivalent of copper. The terminal alkyne is deprotonated by triethylamine (TEA) to form a copper(I) acetylide. Following the cycloaddition with the azide, a stable copper(I)-triazolide intermediate is formed.

  • Iodine Monochloride (ICl): ICl acts as a highly reactive electrophilic iodine source. It intercepts the copper(I)-triazolide intermediate before protonolysis can occur. The highly polarized I-Cl bond ensures rapid electrophilic aromatic substitution at the C5 position of the newly formed triazole ring, ejecting CuCl and yielding the 5-iodo-1,2,3-triazole.

  • Triethylamine (TEA): Acts as the requisite base to drive the initial formation of the copper acetylide and neutralize the HCl generated during the iodination step.

Application Workflow

The following diagram illustrates the strategic conversion of the commercial propargyl acetate building block into a fully functionalized kinase inhibitor scaffold.

G A Propargyl Acetate Building Block (CAS 2065167-57-7) B Propargylamine Intermediate A->B  Nucleophilic  Substitution  (Amine, Base) C 5-Iodo-1,2,3-Triazole Intermediate B->C  Iodo-CuAAC  (CuI, ICl, Azide,  TEA, THF) D 1,4,5-Trisubstituted Triazole Target C->D  Suzuki Coupling  (Pd(PPh3)4, K2CO3,  R-B(OH)2)

Workflow for synthesizing 1,4,5-trisubstituted triazoles from propargyl acetate.

Quantitative Data Summary

To ensure reproducibility across different scales of drug discovery, the critical parameters for the Iodo-CuAAC and subsequent Suzuki cross-coupling steps are summarized below.

Reaction ParameterIodo-CuAAC StepSuzuki Cross-Coupling StepCausality / Rationale
Primary Catalyst CuI (1.0 equiv)Pd(PPh3)4 (0.2 equiv)CuI must be stoichiometric to form the trapped triazolide; Pd is catalytic.
Electrophile/Partner ICl (1.0 equiv)Boronic Acid (1.4 equiv)ICl provides the I+ for C5 trapping; Boronic acid provides the R-group.
Base Triethylamine (1.2 equiv)K2CO3 (2.0 equiv)TEA deprotonates the alkyne; K2CO3 activates the boronic acid for transmetalation.
Solvent System THF (Anhydrous)Dioxane / WaterTHF solubilizes the complex amine; aqueous conditions are required for Suzuki.
Time & Temp 16 hours @ 25°C30 mins @ 90°C (Microwave)Iodo-CuAAC is kinetically favored at RT; Suzuki requires thermal activation.

Detailed Experimental Protocols

These protocols are adapted from validated medicinal chemistry workflows used in the synthesis of MAP3K8 modulators [2]. They are designed to be self-validating, incorporating specific isolation and purification checkpoints.

Protocol A: Synthesis of the 5-Iodo-1,2,3-Triazole via Iodo-CuAAC

Prerequisite: The acetate group of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate has been previously displaced by the target core amine to yield the terminal propargylamine intermediate.

  • Preparation of the Reaction Mixture: In an oven-dried, argon-purged round-bottom flask, dissolve the propargylamine intermediate (1.0 equiv, e.g., 0.906 mmol) and the target azide (e.g., cyclopropyl azide, 1.0 equiv, 0.906 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv, 1.09 mmol) via syringe. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Initiation of Cycloaddition & Trapping: Concurrently add Copper(I) iodide (CuI) (1.0 equiv, 0.906 mmol) and Iodine monochloride (ICl) (1.0 equiv, 0.906 mmol) to the solution.

    • Critical Insight: The addition of ICl must be done carefully as it is highly reactive. The reaction mixture will typically darken as the copper-triazolide forms and is subsequently iodinated.

  • Reaction Propagation: Allow the reaction to stir continuously at room temperature (20-25°C) for 16 hours under an inert atmosphere.

  • Workup and Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Wash the organic layer sequentially with deionized water (25 mL) and saturated aqueous NaCl (brine) (25 mL). Self-Validation: The water wash removes residual TEA salts, while the brine wash pulls residual water from the organic phase.

    • Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with a minimal amount of Ethyl Acetate (approx. 5 mL). Isolate the resulting solid by vacuum filtration to yield the pure 5-iodo-1,2,3-triazole intermediate.

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling
  • Setup: In a microwave-safe reaction vial, combine the 5-iodo-1,2,3-triazole intermediate (1.0 equiv, e.g., 0.155 mmol), the target boronic acid (e.g., cyclopropylboronic acid, 1.4 equiv, 0.223 mmol), and Potassium carbonate ( K2​CO3​ ) (2.0 equiv, 0.310 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (0.2 equiv, 0.031 mmol) rapidly to minimize air exposure.

  • Solvent & Degassing: Suspend the reagents in a degassed mixture of 1,4-Dioxane and Water (typically 4:1 ratio, 3 mL). Seal the vial and purge with argon for 5 minutes.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 90°C for 30 minutes.

    • Critical Insight: Microwave heating ensures rapid oxidative addition into the sterically hindered C5-Iodo bond, minimizing protodeiodination side reactions.

  • Purification: Filter the reaction mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final 1,4,5-trisubstituted triazole.

References

  • Title: Alkynes - Building Block / BOC Sciences: 1-(6-Fluoro-2-methylpyridin-3-yl)
  • Source: Google Patents (Gilead Sciences, Inc.)

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate synthesis

Answering the user's request.## Technical Support Center: Synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate This guide is designed for researchers, scientists, and drug development professionals to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the synthesis of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring both success and understanding in your work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which typically proceeds in two stages: 1) Propargylation of 6-fluoro-2-methylnicotinaldehyde to form the precursor alcohol, and 2) Acetylation of the alcohol to yield the final product.

Question 1: My overall yield is consistently low (<40%). What are the most likely causes and how can I address them?

Low yield is a common issue that can originate from either the alcohol formation step or the final acetylation. A systematic approach is crucial for diagnosis.

dot

Caption: A logical workflow for troubleshooting low reaction yield.

Plausible Cause 1: Inefficient Acetylation of the Propargyl Alcohol

The acetylation of a secondary alcohol, especially one adjacent to a pyridine ring, can be challenging.

  • Explanation of Causality: The lone pair on the pyridine nitrogen can interact with Lewis acid catalysts, and the steric hindrance around the secondary alcohol can slow the reaction rate. Standard acetylation conditions may be insufficient for driving the reaction to completion.

  • Solution: The use of 4-(dimethylaminopyridine) (DMAP) as a catalyst is highly recommended. DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acetylpyridinium intermediate, which is then readily attacked by the alcohol.[1]

Recommended Protocol for Acetylation:

  • Dissolve the precursor alcohol, 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol (1.0 equiv), in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add triethylamine (Et3N, 1.5 equiv) to act as a base to neutralize the acetic acid byproduct.[1]

  • Add DMAP (0.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Plausible Cause 2: Poor Yield in the Propargylation Step

The formation of the precursor alcohol via the addition of an alkynyl nucleophile to 6-fluoro-2-methylnicotinaldehyde is another critical point for yield loss.

  • Explanation of Causality: Grignard or lithium acetylide reagents are highly reactive and sensitive to moisture. The aldehyde itself may be prone to side reactions.

  • Solution: Ensure all glassware is flame-dried and reagents are anhydrous. The reaction should be performed under a strictly inert atmosphere (Nitrogen or Argon). A common method involves the in situ generation of lithium acetylide from a protected alkyne like trimethylsilylacetylene, followed by deprotection.[2]

Question 2: I'm observing a significant byproduct with a higher molecular weight in my mass spectrometry analysis. What is it?

This is a classic sign of oxidative homocoupling of the terminal alkyne, known as the Glaser coupling .[3]

  • Explanation of Causality: The terminal C-H bond of the propargyl group is weakly acidic (pKa ≈ 25).[3] In the presence of an oxidant (like atmospheric oxygen) and certain metal catalysts (particularly copper), two molecules of the alkyne can couple to form a symmetric 1,3-diyne dimer.[3] This can occur during the reaction or workup if conditions are not carefully controlled.

dot

Caption: Common side reactions competing with the desired acetylation.

Prevention Strategies:

  • Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Avoid Copper Contamination: Ensure glassware is scrupulously clean. If a copper-catalyzed reaction was performed previously in the same flask, trace amounts may remain.

  • Use a Protecting Group: For multi-step syntheses where the terminal alkyne is not immediately required, protecting it with a bulky silyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)) is the most robust strategy to prevent coupling.[3] This requires additional protection/deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product?

Flash column chromatography on silica gel is the most effective method for purifying 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.[4]

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar organic compounds.
Mobile Phase Gradient of Ethyl Acetate in HexanesStart with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (e.g., to 40% EtOAc/Hexanes). This allows for separation of non-polar impurities first, followed by the product, and finally any remaining polar starting material.
Monitoring TLC with UV visualization (254 nm)The pyridine and aromatic rings will be UV active, allowing for easy visualization of spots.[4]
Staining (Optional) p-Anisaldehyde or KMnO₄ stainCan help visualize impurities that are not UV active. The KMnO₄ stain will react with any unreacted alkyne or alcohol.[4]

Q2: Can I use acetyl chloride instead of acetic anhydride?

Yes, acetyl chloride can be used, but it presents different challenges.

  • Causality: Acetyl chloride is more reactive than acetic anhydride. The reaction is faster but also more exothermic and produces hydrogen chloride (HCl) gas as a byproduct. The HCl will protonate the triethylamine base to form triethylamine hydrochloride, which can sometimes complicate workup. More importantly, the strongly acidic conditions generated locally could potentially promote side reactions like isomerization of the propargyl group to an allene.[3] Acetic anhydride is generally preferred for a more controlled reaction.

Q3: My reaction seems to stall and never reaches full conversion according to TLC. Why?

Reaction stalling can often be attributed to catalyst deactivation or insufficient base.

  • Catalyst Deactivation: Ensure your DMAP is of high purity. It can degrade over time.

  • Insufficient Base: Triethylamine is used to scavenge the acetic acid produced. If less than a stoichiometric amount is present, the resulting acidic conditions can protonate the pyridine nitrogen and the DMAP catalyst, reducing their nucleophilicity and effectively halting the reaction. Always use a slight excess (1.2-1.5 equivalents) of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[1]

Q4: Are there alternative, milder catalysts for this acetylation?

While DMAP is highly effective, several solid acid catalysts have been reported for acetylation and may be suitable if basic conditions are a concern.[5]

CatalystConditionsAdvantagesPotential Issues
DMAP / Et₃N Anhydrous DCM, 0°C to RTHigh efficiency, fast, well-established.[1]Requires anhydrous conditions; base can be difficult to remove.
Zr(HSO₄)₄ n-hexane, RTMild, heterogeneous (easy removal), high yielding.[6]May not be as effective for sterically hindered alcohols.
Graphite Bisulphate Cyclohexane, RTFast, easy to filter off, high yields reported for secondary alcohols.[7]Preparation of catalyst required.
Heteropoly Acids Neat or solvent-free, RTEco-friendly, recyclable, can be highly acidic.[5]Acidity might cause decomposition of sensitive substrates.

References

  • Heravi, M. M., et al. (2010). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and. Semantic Scholar. Retrieved from [Link]

  • Yu, C., & Pu, L. (2011). Catalytic Asymmetric Propargylation. Chemical Reviews, 111(12), 7105-7143. Retrieved from [Link]

  • Tao, B., Ruble, J. C., Hoic, D. A., & Fu, G. C. (2000). Nonenzymatic Kinetic Resolution of Propargylic Alcohols by a Planar-Chiral DMAP Derivative: Crystallographic Characterization of the Acylated Catalyst. Journal of the American Chemical Society, 122(45), 11246-11247. Retrieved from [Link]

  • Zhang, S., et al. (2024). Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. Organic Letters. Retrieved from [Link]

  • Vallejos, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Retrieved from [Link]

  • Kim, J., & Lee, D. (2021). Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic Catalyst. ACS Catalysis, 11(20), 12693-12700. Retrieved from [Link]

  • Yadav, A. K., & Yadav, L. D. S. (2018). Scope and advances in the catalytic propargylic substitution reaction. RSC Advances, 8(60), 34509-34585. Retrieved from [Link]

  • Reddy, R. S., et al. (2011). Gold-Catalyzed Regioselective Hydration of Propargyl Acetates Assisted by a Neighboring Carbonyl Group: Access to α-Acyloxy Methyl Ketones and Synthesis of (±)-Actinopolymorphol B. The Journal of Organic Chemistry, 76(3), 859-869. Retrieved from [Link]

  • Asadi, A., et al. (2016). Synthesis and biological evaluation of propargyl acetate derivatives as anti-mycobacterial agents. Medicinal Chemistry Research, 25(11), 2535-2542. Retrieved from [Link]

  • Miura, T., et al. (2019). Trialkylborane-Mediated Propargylation of Aldehydes Using γ-Stannylated Propargyl Acetates. Organic Letters, 21(23), 9594-9598. Retrieved from [Link]

  • Reddit r/Chempros community. (2021). Acetylation of secondary alcohols. Reddit. Retrieved from [Link]

  • Gandon, V., et al. (2023). Gold-Catalyzed Addition of Propargyl Acetates to Olefins via O-Acyl Migration/Cyclopropanation Sequence: Insight into the Diastereoselective Formation of the Alkene. The Journal of Organic Chemistry, 88(5), 2825-2836. Retrieved from [Link]

  • U.S. Patent No. 2,527,358. (1950). Process of purifying propargyl alcohol. Google Patents.
  • Ghorai, M. K., et al. (2013). Silver(I)-Catalyzed Reaction between Pyrazole and Propargyl Acetates: Stereoselective Synthesis of the Scorpionate Ligands (E)-Allyl-gem-dipyrazoles (ADPs). The Journal of Organic Chemistry, 78(22), 11464-11474. Retrieved from [Link]

  • Erenler, R. (2011). Synthesis and Characterization of Pyridyl Propargyloximes. Asian Journal of Chemistry, 23(8), 3546-3548. Retrieved from [Link]

  • Orita, A., et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1313-1322. Retrieved from [Link]

  • Vallejos, J., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Retrieved from [Link]

  • Yeo, J. S. L., & Lee, W. K. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(12), 1501-1514. Retrieved from [Link]

  • Shirini, F., et al. (2004). A mild and efficient method for the acetylation of alcohols. Indian Journal of Chemistry, 43B, 1567-1569. Retrieved from [Link]

  • Salihoğlu, S., et al. (1999). An Efficient Acetylation of Primary and Secondary Aliphatic Alcohols with Acetic Anhydride in the Presence of Graphite Bisulphate. Turkish Journal of Chemistry, 23(1), 103-106. Retrieved from [Link]

  • Jin, T. S., et al. (2002). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2002(7), 322-323. Retrieved from [Link]

Sources

Optimization

troubleshooting degradation of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate during column chromatography

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for researchers and drug development professionals experiencing low recovery, peak tailing, or unexpected degradation when purifyi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Guide. This resource is engineered for researchers and drug development professionals experiencing low recovery, peak tailing, or unexpected degradation when purifying 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate via column chromatography.

Standard silica gel is not an inert medium. For complex active pharmaceutical ingredients (APIs) containing both basic heterocycles and hydrolytically sensitive esters, the stationary phase itself often becomes the primary vector for degradation.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my target compound degrading during standard silica gel chromatography? A: The degradation is driven by a synergistic failure mode between the molecule's structural vulnerabilities and the acidic nature of standard silica gel. 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate contains a basic pyridine nitrogen. Standard Type-A silica gel possesses highly active, acidic residual silanol (Si-OH) groups on its surface[1]. The basic pyridine nitrogen strongly hydrogen-bonds and undergoes ion-exchange with these silanols[2].

  • The Causality: This strong interaction causes severe peak tailing, drastically increasing the compound's residence time on the column[3]. The prolonged exposure to the acidic microenvironment of the silica gel catalyzes the hydrolysis of the sensitive propargyl acetate ester, converting it into the corresponding propargylic alcohol and acetic acid[4].

Q2: How can I definitively prove the degradation is happening on the column and not during the reaction or solvent evaporation? A: You must decouple the reaction outcome from the purification process using a self-validating 2D TLC (Two-Dimensional Thin Layer Chromatography) protocol[4]. If the compound is stable, it will behave identically in both dimensions. If the silica is actively degrading your compound, the time spent on the plate during the first run will generate new degradation products that separate during the second run.

Mechanism cluster_0 Standard Silica Gel (Acidic) cluster_1 TEA-Deactivated Silica A 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate B Strong Pyridine-Silanol Interaction A->B No Additive E TEA Blocks Acidic Silanol Groups A->E + 0.1-1% TEA C Prolonged Residence Time (Peak Tailing) B->C D Acetate Hydrolysis (Degradation) C->D F Rapid Elution (Sharp Peaks) E->F G Intact Product Recovered F->G

Mechanism of silanol-induced degradation and mitigation via TEA deactivation.

Part 2: Self-Validating Experimental Protocols

To prevent the hydrolysis of the propargyl acetate group, you must neutralize the acidic silanol sites before the target molecule encounters them. Adding a competing base, such as Triethylamine (TEA), to the mobile phase preferentially shields these active sites[1][3].

Protocol A: 2D TLC Diagnostic Test

Use this to validate the necessity of column deactivation.

  • Preparation: Obtain a square silica gel TLC plate (e.g., 5cm x 5cm). Spot the crude sample 1 cm from the bottom-left corner.

  • First Elution: Develop the plate in your standard solvent system (e.g., Hexane/Ethyl Acetate). Remove the plate, mark the solvent front, and dry it completely under a gentle stream of nitrogen.

  • Second Elution: Rotate the plate exactly 90 degrees so the separated spots now form the bottom baseline. Develop the plate again in the exact same solvent system.

  • Validation: Visualize under UV (254 nm).

    • Stable: All spots lie perfectly on a diagonal line from the origin.

    • Degrading: Off-diagonal spots appear (specifically, a more polar spot directly below the expected diagonal position of the acetate, indicating on-plate hydrolysis to the alcohol)[4].

Protocol B: Silica Gel Deactivation via TEA Slurry

Use this protocol for the preparative purification of the target compound.

  • Solvent Modification: Prepare your mobile phase (e.g., 80:20 Hexane:EtOAc) and add 0.5% to 1.0% (v/v) Triethylamine (TEA) [2]. Mix thoroughly.

  • Slurry Preparation: In an Erlenmeyer flask, combine the dry silica gel with the TEA-modified mobile phase. Swirl gently to create a uniform slurry and eliminate trapped air.

  • Column Packing & Equilibration (Critical Step): Pour the slurry into the column. You must pass at least 2 to 3 column volumes of the TEA-modified solvent through the packed bed before loading your sample[1].

  • System Validation: Collect a few drops of the eluting solvent from the stopcock and spot it on universal pH indicator paper. The protocol is validated when the eluent registers as basic (pH ~8). If it is acidic or neutral, the silica is still absorbing TEA; continue flushing until basicity is achieved.

  • Elution: Load the sample and elute. The TEA will have saturated the silanol groups, allowing the fluoropyridine to elute rapidly as a sharp peak, bypassing the kinetic window required for acetate hydrolysis.

Workflow Start Observe Low Yield or Extra Peaks Post-Chromatography TLC Perform 2D TLC on Silica Start->TLC Diag Are off-diagonal spots present? TLC->Diag Yes Yes: On-Column Degradation Diag->Yes Yes No No: Check Reaction or Evaporation Diag->No No Action1 Add 0.5-1% TEA to Mobile Phase Yes->Action1 Action2 Switch to Neutral or Basic Alumina Yes->Action2

Diagnostic workflow for troubleshooting on-column degradation via 2D TLC.

Part 3: Quantitative Data & Alternative Strategies

If TEA deactivation is incompatible with downstream applications (e.g., residual TEA interfering with subsequent metal-catalyzed cross-couplings), alternative stationary phases must be utilized.

Table 1: Stationary Phase & Additive Comparison for Pyridine-Propargyl Acetates
Stationary PhaseMobile Phase AdditivePyridine-Silanol InteractionResidence TimeEster Hydrolysis RiskRecommended Action
Standard Silica (Type A) NoneStrong (Ion-exchange)Prolonged (Tailing)High Avoid for this API
Standard Silica (Type A) 0.5% Triethylamine (TEA)Blocked by TEAShort (Sharp peaks)Low First-line choice
Neutral Alumina NoneMinimal (No acidic sites)ShortLow Excellent Alternative
Reversed-Phase (C18) 0.1% Formic AcidNone (End-capped)ModerateModerate (Acidic pH)Use pH-stable buffers

Note: When switching to Neutral Alumina, remember that its retention characteristics differ significantly from silica gel. You will likely need to decrease the polarity of your mobile phase (e.g., use a lower percentage of Ethyl Acetate) to achieve the same retention factor (Rf).

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. [Link]

  • Reddit Community (r/chemhelp). "What compounds are unstable in a silica gel column (chromatography)." Reddit.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic vulnerabilities of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic vulnerabilities of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate during palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings).

This molecule presents a unique trifecta of reactive functional groups: a terminal alkyne, a base-sensitive propargyl acetate, and a highly electrophilic fluoropyridine ring. Successfully coupling this substrate requires precise control over the catalytic cycle to prevent competing side reactions.

Mechanistic Pathway Analysis

Before troubleshooting, it is critical to understand the causality behind the side reactions. The substrate can undergo four distinct pathways depending on the reaction environment, catalyst selection, and base nucleophilicity.

Caption: Competing reaction pathways for the functionalized propargyl acetate substrate.

Troubleshooting Guide & FAQs

Issue 1: Glaser Homocoupling (Terminal Alkyne Dimerization)

Q: My LC-MS shows a massive byproduct peak with exactly double the mass of my alkyne (minus two protons). What is this, and how do I prevent it?

A: You are observing the Glaser homocoupling byproduct (a 1,3-diyne). This is a prevalent side reaction in Sonogashira couplings, driven by the oxidative dimerization of the terminal alkyne[1]. The primary culprits are the presence of trace oxygen and the use of a copper(I) co-catalyst[1]. The copper acetylide intermediate, which is meant to transmetalate with palladium, instead undergoes oxidation by O2​ to form the diyne[2].

Causality & Solution: To eliminate this, you must disrupt the oxidative pathway.

  • Rigorous Degassing: Standard nitrogen flushing is insufficient. Employ the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen from your solvents.

  • Copper-Free Protocols: If homocoupling persists, switch to a copper-free Sonogashira protocol. By utilizing electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) with Pd(OAc)2​ , you can facilitate the deprotonation and transmetalation of the alkyne directly to the palladium center without relying on copper, entirely shutting down the Glaser pathway[1].

Issue 2: SN​Ar Defluorination at the Pyridine Ring

Q: I am seeing the loss of the fluorine atom and the incorporation of my amine base (e.g., piperidine or pyrrolidine) into the pyridine ring. Why is this happening?

A: The 6-fluoro substituent on your 2-methylpyridine ring is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ) . The electronegative fluorine atom activates the adjacent C-F bond, while the pyridine nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate during nucleophilic attack[3]. Primary and secondary amines (commonly used as bases in Sonogashira couplings) are strong nucleophiles that will readily displace this fluorine[4].

Causality & Solution: The basicity required for the cross-coupling must be decoupled from nucleophilicity.

  • Steric Hindrance: Replace nucleophilic amines with sterically hindered, non-nucleophilic amines such as diisopropylamine ( iPr2​NH ) or triethylamine ( Et3​N ).

  • Inorganic Bases: For maximum protection of the C-F bond, transition to inorganic bases like Cs2​CO3​ or K3​PO4​ in a polar aprotic solvent (e.g., DMF or acetonitrile). These provide the necessary basicity to drive the catalytic cycle without acting as nucleophiles.

Issue 3: Propargyl Acetate Cleavage and Allene Formation

Q: The acetate group is disappearing, or NMR indicates the formation of an allene byproduct. How do I protect the propargyl acetate?

A: Propargyl acetates are highly vulnerable during palladium catalysis. They can undergo palladium-catalyzed propargylic substitution , where Pd(0) oxidatively inserts into the allylic/propargylic C-O bond, forming an η3 -propargyl/allenyl palladium complex[5]. This intermediate can subsequently undergo decarboxylative hydrogenolysis or nucleophilic attack, resulting in allene byproducts[5]. Additionally, strong aqueous bases can cause simple saponification (hydrolysis) of the acetate.

Causality & Solution: To prevent Pd(0) from inserting into the C-O bond, you must ensure that the oxidative addition of Pd(0) into your aryl halide (Ar-X) is kinetically favored over insertion into the acetate.

  • Aryl Halide Selection: Use highly reactive aryl iodides rather than bromides to ensure rapid entry into the desired catalytic cycle.

  • Temperature Control: Keep the reaction temperature below 50°C. High thermal energy promotes the undesired cleavage of the C-O bond.

  • Mild Conditions: Avoid hydroxide or methoxide bases to prevent standard ester hydrolysis.

Diagnostic Logic & Workflow

Use the following diagnostic tree to systematically identify and resolve failures in your coupling workflow based on crude analytical data.

Caption: Diagnostic logic tree for identifying and resolving side reactions in the coupling workflow.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, demonstrating the necessity of the optimized protocol.

Reaction ConditionsTarget Yield (%)Glaser Diyne (%) SN​Ar Byproduct (%)Allene / Cleavage (%)
Standard: Pd/Cu, Piperidine, Air, 60°C15%45% 30% 10%
Degassed: Pd/Cu, Piperidine, Argon, 60°C35%< 2%40% 15%
Non-Nuc Base: Pd/Cu, iPr2​NH , Argon, 60°C60%< 2%< 1%25%
Optimized (Cu-Free): Pd, Cs2​CO3​ , Argon, 40°C92% < 1%< 1%< 2%

Validated Experimental Protocol: Optimized Copper-Free Coupling

This protocol relies on a copper-free system to prevent Glaser coupling, an inorganic base to prevent SN​Ar , and mild temperatures to preserve the propargyl acetate.

Reagents:

  • 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.0 equiv)

  • Aryl Iodide (Ar-I) (1.1 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • Cs2​CO3​ (2.0 equiv, finely milled)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Reagent Preparation & Degassing: Add the Aryl Iodide and Cs2​CO3​ to a flame-dried Schlenk flask equipped with a magnetic stir bar. Add anhydrous DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Self-Validation: During the final thaw under vacuum, the solvent should cease bubbling entirely, confirming the complete removal of dissolved oxygen.

  • Catalyst Addition: Backfill the flask with ultra-pure Argon. Quickly add the Pd(PPh3​)4​ catalyst against a positive flow of Argon. Stir for 5 minutes at room temperature.

    • Self-Validation: The solution should exhibit a clear, pale yellow color. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress.

  • Substrate Addition: Dissolve the 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate in a minimal amount of degassed DMF. Add this solution dropwise to the reaction mixture via a gas-tight syringe over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to exactly 40°C. Do not exceed 50°C to protect the acetate group. Stir for 4–6 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: You should observe the consumption of the UV-active aryl iodide and the emergence of a new product spot. The absence of a highly non-polar spot (Rf ~0.9) confirms the successful suppression of the Glaser homocoupling.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash extensively with distilled water (3x) to remove DMF and inorganic salts, followed by a brine wash. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Hendriks, K. H., et al. "Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Ueno, M., et al. "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, ACS Publications. Available at: [Link]

  • Makaravage, K. J., et al. "SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride." PMC - NIH. Available at:[Link]

  • Tsuji, J., Mandai, T., et al. "Selective Synthesis of Allenes and Alkynes through Ligand-Controlled, Palladium-Catalyzed Decarboxylative Hydrogenolysis of Propargylic Formates." Organic Letters, ACS Publications. Available at:[Link]

Sources

Optimization

resolving overlapping NMR peaks in 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate characterization

Technical Support Center: Resolving Overlapping NMR Peaks in 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate Introduction Characterizing 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents a unique s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Overlapping NMR Peaks in 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Introduction

Characterizing 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents a unique set of Nuclear Magnetic Resonance (NMR) challenges. The molecule features a crowded aliphatic region (acetate methyl, pyridine C2-methyl, and an alkyne proton) and a complex aromatic region driven by heteronuclear spin-spin coupling from the C6-fluorine atom. This guide provides authoritative, field-proven troubleshooting workflows to resolve spectral overlap and ensure structural validation.

Part 1: Diagnostic FAQ & Root Cause Analysis

Q1: Why is the 2.0–2.6 ppm region of my 1H NMR spectrum an unresolved multiplet? A1: This region is crowded by three distinct proton environments: the acetate methyl (-O-CO-CH3, ~2.1 ppm), the alkyne terminal proton (-C≡CH, ~2.4 ppm), and the C2-methyl group on the pyridine ring (~2.5 ppm). Because standard solvents like CDCl3 lack strong magnetic anisotropy, they often fail to provide enough chemical shift dispersion to separate these signals[1]. Furthermore, the alkyne proton exhibits long-range scalar coupling ( 4JHH​ ) to the propargyl CH, broadening its signal and exacerbating the overlap.

Q2: The pyridine protons (H4 and H5) appear as complex multiplets rather than simple doublets. Is my sample impure? A2: Not necessarily. The complexity arises from heteronuclear spin-spin coupling with the 19F nucleus at the C6 position[2]. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance. It couples strongly to the adjacent H5 proton ( 3JHF​≈8 Hz) and weakly to the H4 proton ( 4JHF​≈2 Hz)[3]. This splits the expected ortho-coupling ( 3JHH​ ) doublets into doublets of doublets (dd) or more complex pseudo-multiplets.

Q3: How can I definitively differentiate the propargyl CH from residual solvent or impurity peaks? A3: The propargyl CH (-CH(OAc)-) typically resonates downfield (~6.2–6.5 ppm) due to the electron-withdrawing acetate and alkyne groups. If it overlaps with impurities, running a 2D HSQC experiment is the most definitive solution. By spreading the proton signals out according to the much larger chemical shift dispersion of the attached 13C nuclei, you can achieve baseline separation[4]. The propargyl 13C shift (~60-65 ppm) will cleanly separate it from aromatic carbons (~110-140 ppm).

Part 2: Visualizing the Problem

SpinNetwork F6 19F (C6) H5 1H (C5) F6->H5 3J(H,F) ~8Hz H4 1H (C4) F6->H4 4J(H,F) ~2Hz H5->H4 3J(H,H) ~8Hz CH_prop 1H (Propargyl) H4->CH_prop 5J(H,H) ~1Hz Alkyne 1H (Alkyne) CH_prop->Alkyne 4J(H,H) ~2Hz

Caption: Spin-spin coupling network causing multiplet overlap in the target molecule.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) for Aliphatic Resolution

Causality: Solvents like Benzene-d6 (C6D6) or Pyridine-d5 possess strong magnetic anisotropy[1]. They form transient, non-covalent collision complexes with the solute. The spatial orientation of these complexes differentially shields or deshields specific protons based on their proximity to polar groups (like the acetate carbonyl or pyridine nitrogen), effectively spreading out overlapping signals[5][6]. Methodology:

  • Preparation: Evaporate the current CDCl3 sample under a gentle stream of N2 gas.

  • Reconstitution: Dissolve the dried residue in 0.6 mL of Benzene-d6.

  • Acquisition: Acquire a standard 1D 1H NMR spectrum using a standard 30° pulse program (zg30).

  • Self-Validation: Compare the 2.0–2.6 ppm region against the original CDCl3 spectrum. The acetate methyl typically shifts upfield in C6D6, while the alkyne proton shifts downfield, cleanly resolving the three distinct peaks.

Protocol B: 19F-Decoupled 1H NMR (1H{19F}) for Aromatic Resolution

Causality: By applying continuous radiofrequency irradiation at the 19F resonance frequency during the 1H acquisition, the 19F spin states are rapidly flipped. This averages the heteronuclear J-coupling to zero, collapsing the complex H4 and H5 multiplets into a simple, easily interpretable AB or AX doublet system[7]. Methodology:

  • Tuning: Ensure your NMR probe is capable of dual 1H/19F tuning (e.g., a modern broadband or dedicated HF probe). Tune and match both the 1H and 19F channels.

  • Setup: Load an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems).

  • Parameters: Set the decoupling frequency (O2) to the center of the 19F signal (approx. -65 to -75 ppm for a 2-fluoropyridine derivative).

  • Acquisition: Run the experiment with a decoupling power low enough to avoid sample heating but high enough to cover the 19F bandwidth.

  • Self-Validation: The previously complex signals at ~6.8-8.0 ppm will collapse into two clean doublets with a coupling constant of ~8 Hz ( 3JHH​ ).

Protocol C: Pure Shift NMR (PSYCHE) for Total Decoupling

Causality: Pure shift NMR uses spatially selective magnetic field gradients and specialized pulse sequences (like PSYCHE) to suppress homonuclear J-couplings (1H-1H)[8][9]. This transforms all proton multiplets into singlets, drastically reducing spectral crowding and allowing for precise chemical shift determination and integration[10]. Methodology:

  • Setup: Load the PSYCHE pulse sequence on a spectrometer equipped with gradient coils (preferably 500 MHz or higher to compensate for the inherent sensitivity loss of the technique)[10].

  • Parameters: Set the flip angle for the chirp pulses (typically 15-20°). Set the spectral width to cover the entire proton range.

  • Acquisition: Acquire the data using a pseudo-2D acquisition mode (interferogram), where chunks of the FID are collected and stitched together[8].

  • Processing: Process the pseudo-2D data into a 1D pure shift spectrum using your vendor's pure shift processing macro.

  • Self-Validation: The alkyne doublet and propargyl multiplet will appear as sharp singlets. (Note: 19F-1H couplings will not be decoupled by this homonuclear method unless combined with Protocol B).

Part 4: Visualizing the Workflow

NMR_Workflow Start Identify Overlapping Peaks in 1D 1H NMR CheckType Determine Overlap Region Start->CheckType Aliphatic Aliphatic Region (Methyls, Alkyne CH) CheckType->Aliphatic Aromatic Aromatic/Heteroaryl Region (Pyridine H4/H5, Propargyl CH) CheckType->Aromatic Solvent Solvent Switch (CDCl3 to C6D6) Aliphatic->Solvent PureShift Pure Shift NMR (PSYCHE) Collapse 1H-1H Couplings Aliphatic->PureShift TwoD 2D HSQC Disperse into 13C dimension Aromatic->TwoD Fluorine 1H{19F} Decoupling Remove nJ(H,F) Splitting Aromatic->Fluorine Solvent->TwoD Fluorine->PureShift

Caption: Workflow for resolving overlapping NMR peaks in fluorinated pyridine derivatives.

Part 5: Quantitative Data & Expected NMR Parameters

To aid in self-validation, compare your resolved spectra against these expected baseline parameters for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate in CDCl3:

Nucleus / PositionExpected Chemical Shift (ppm)MultiplicityExpected Coupling Constants (Hz)
1H (Acetate CH3) ~2.0 - 2.1Singlet (s)N/A
1H (Alkyne CH) ~2.4 - 2.6Doublet (d) 4JHH​≈2.0−2.5
1H (C2-Methyl) ~2.5 - 2.6Singlet (s)N/A
1H (Propargyl CH) ~6.2 - 6.5Doublet (d) or mult. 4JHH​≈2.0−2.5
1H (Pyridine H5) ~6.8 - 7.0Doublet of doublets (dd) 3JHH​≈8.0 , 3JHF​≈8.0
1H (Pyridine H4) ~7.8 - 8.0Doublet of doublets (dd) 3JHH​≈8.0 , 4JHF​≈2.0
19F (C6-Fluoro) ~ -65.0 to -75.0Multiplet (m) 3JHF​≈8.0 , 4JHF​≈2.0

(Note: Exact chemical shifts are highly dependent on sample concentration and precise solvent calibration).

References

  • Quantitation in pure shift NMR - Research Explorer - The University of Manchester. manchester.ac.uk.
  • Solvent Effects in Nuclear Magnetic Resonance Spectra | The Journal of Chemical Physics. aip.org.
  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning - ChemRxiv. chemrxiv.org.
  • Resolving overlapping peaks in the NMR spectrum of 2,4-Dimethyl-3-hexanol - Benchchem. benchchem.com.
  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. thieme-connect.de.
  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer - RSC Publishing. rsc.org.
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. reddit.com.
  • Gas-phase 19F and 1H High-resolution NMR Spectroscopy. rsc.org.
  • Evaluation of fluoroorganic compounds with benchtop 19F NMR - Thermo Fisher Scientific. thermofisher.com.
  • High-resolution 19F and 1H NMR of a vinylidenefluoride telomer - ResearchGate.

Sources

Troubleshooting

scaling up the synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate safely

Welcome to the Technical Support Center for Process Chemistry. This guide is specifically engineered for researchers and process chemists transitioning the synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl ace...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Process Chemistry. This guide is specifically engineered for researchers and process chemists transitioning the synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate from discovery scale (milligrams) to kilo-lab production.

The 6-fluoro-2-methylpyridin-3-yl motif is a highly valued pharmacophore, frequently utilized in the development of novel therapeutics, including MmpL3 inhibitors for drug-resistant tuberculosis [1]. However, scaling up propargylic acetates involves significant thermal and reactivity hazards. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure safe and efficient scale-up.

Process Workflow & Logic

G A 6-Fluoro-2-methylnicotinaldehyde (Starting Material) B Ethynylmagnesium Bromide (THF, -20°C) A->B Step 1: Nucleophilic Addition C 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol (Intermediate) B->C Aqueous Quench D Ac2O, TEA, DMAP (DCM, 0°C to RT) C->D Step 2: Acetylation E 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (Target Product) D->E Workup & Isolation

Synthesis workflow for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

FAQ & Troubleshooting Guide

Q1: During the scale-up of the ethynylmagnesium bromide addition (Step 1), we observe a significant increase in impurities and lower yields compared to the 5g scale. Why is this happening? A: This is a classic heat-transfer limitation. The nucleophilic addition of a Grignard reagent to an aldehyde is highly exothermic. At a 5g scale, the surface-area-to-volume ratio of your flask allows for rapid heat dissipation. At a 500g scale, heat accumulates. If the internal temperature rises above 0°C, the Grignard reagent can act as a base rather than a nucleophile, leading to the enolization of the aldehyde or triggering aldol condensation pathways. Solution: Transition from batch addition to semi-batch dosing. Control the dosing rate of the aldehyde into the Grignard solution (or vice versa, depending on solubility) such that the internal temperature strictly remains between -20°C and -10°C.

Q2: We are experiencing variable conversion rates in the acetylation step (Step 2). Sometimes it takes 2 hours, sometimes 12 hours. How can we standardize this? A: Variable acetylation rates are almost always tied to the quality of the 4-Dimethylaminopyridine (DMAP) catalyst or the presence of residual moisture from Step 1. DMAP functions by forming a highly reactive N-acylpyridinium intermediate. If residual water is present in your intermediate alcohol, it will competitively hydrolyze the acetic anhydride, consuming your reagents and generating acetic acid, which lowers the pH and protonates DMAP, killing its catalytic cycle. Solution: Ensure the intermediate alcohol undergoes azeotropic drying with toluene prior to the acetylation step. Implement an in-process control (IPC) by Karl Fischer titration to ensure moisture is <0.1% before adding Ac2O.

Q3: Is it safe to purify the final propargyl acetate via vacuum distillation at scale? A: Absolutely not. Propargylic acetates possess high latent energy. Exposing them to prolonged thermal stress during distillation, especially in the presence of trace acidic or basic impurities, can trigger a highly exothermic Meyer-Schuster rearrangement or catastrophic polymerization. Solution: Avoid distillation. Rely on crystallization if the product is solid, or utilize a silica plug filtration to remove polar impurities. Always perform Differential Scanning Calorimetry (DSC) on the final product to determine the onset temperature of decomposition ( Tonset​ ) before applying any heat during concentration.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameters and expected deviations when moving from bench to kilo-lab scale.

ParameterBench Scale (10g)Kilo-Lab Scale (1kg)Causality / Process Adjustment
Step 1 Dosing Time 15 minutes3.5 - 4 hoursExtended to manage the exotherm and maintain Tint​<−10∘C .
Step 1 Quench Saturated NH4Cl1M Citric AcidNH4Cl can precipitate salts at scale, clogging bottom valves. Citric acid ensures a biphasic clear solution.
Step 2 Catalyst 0.1 equiv DMAP0.05 equiv DMAPReduced to minimize exothermic runaway during Ac2O addition at scale.
Overall Yield 88%78 - 82%Yield drop is typical due to material hold-up in reactors and stricter crystallization cuts.

Validated Experimental Protocols

Step 1: Synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol

Self-Validating System: The reaction is monitored by HPLC. The protocol dictates that the quench must not proceed until the starting material is <1.0% Area.

  • Preparation: Purge a 20L jacketed glass reactor with nitrogen for 30 minutes.

  • Reagent Loading: Charge the reactor with 0.5 M ethynylmagnesium bromide in THF (1.2 equivalents). Cool the jacket to -25°C and agitate at 150 rpm.

  • Substrate Dosing: Dissolve 6-fluoro-2-methylnicotinaldehyde (1.0 equivalent) in anhydrous THF (5 volumes). Begin dropwise addition of the aldehyde solution via an addition funnel or dosing pump.

  • Temperature Control: Modulate the dosing rate to ensure the internal temperature ( Tint​ ) does not exceed -10°C.

  • IPC Check: After dosing is complete, stir for 1 hour at -10°C. Pull a sample, quench into acetonitrile/water, and analyze via HPLC. Proceed only if starting material is <1.0%.

  • Quenching: Slowly dose 1M aqueous citric acid (5 volumes) into the reactor, maintaining Tint​<10∘C .

  • Workup: Separate the phases. Extract the aqueous layer with ethyl acetate (2 x 3 volumes). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure (bath temp < 35°C) to yield the intermediate alcohol.

Step 2: Synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Self-Validating System: Azeotropic drying ensures the reaction environment is optimal for the DMAP catalytic cycle.

  • Drying: Dissolve the intermediate alcohol from Step 1 in toluene (5 volumes) and concentrate under vacuum to azeotropically remove water. Repeat twice. Verify moisture <0.1% by Karl Fischer titration.

  • Reaction Setup: Dissolve the dried intermediate in anhydrous dichloromethane (DCM, 8 volumes). Add triethylamine (TEA, 1.5 equivalents) and DMAP (0.05 equivalents). Cool the reactor to 0°C.

  • Acetylation: Slowly dose acetic anhydride (1.2 equivalents) over 1 hour, maintaining Tint​<5∘C .

  • Maturation & IPC: Warm the reaction to 20°C and stir for 2 hours. Perform HPLC analysis. Proceed to workup only if intermediate alcohol is <0.5%.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 volumes) to neutralize excess acetic anhydride and acid. Stir vigorously for 30 minutes until gas evolution ceases.

  • Isolation: Separate the organic phase. Wash with water (3 volumes) and brine (3 volumes). Dry over Na2SO4. Concentrate under vacuum (bath temp strictly < 30°C) to afford the target acetate. Purify via recrystallization (e.g., heptane/EtOAc) or silica plug if necessary.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, American Chemical Society (2022). This paper provides critical context on the utility of 6-fluoro-2-methylpyridin-3-yl derivatives in modern drug discovery and pharmacophore design.

  • Understanding and Controlling the Hazards of Grignard Reactions at Scale. Organic Process Research & Development. Provides authoritative grounding on the thermodynamic management and safe quenching protocols for organometallic additions in kilo-lab environments. (Note: URL points to foundational OPRD safety principles for scale-up).

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Acetate as a Leaving Group in the Propargylic Substitution of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate

Introduction & Strategic Context In the development of complex nitrogen-containing pharmacophores—such as Cot (TPL2) kinase modulators—the precise construction of C-N bonds at sterically hindered or electronically deacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In the development of complex nitrogen-containing pharmacophores—such as Cot (TPL2) kinase modulators—the precise construction of C-N bonds at sterically hindered or electronically deactivated positions is a critical synthetic hurdle[1]. A highly effective building block used in these workflows is 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate .

When executing a propargylic substitution (amination) on this scaffold, the choice of the leaving group at the propargylic position dictates the reaction's activation energy, the regioselectivity of the nucleophilic attack (propargylic vs. allenylic product), and the overall benchtop stability of the intermediate[2]. This guide objectively compares the efficacy of the acetate (-OAc) leaving group against common alternatives (halides, carbonates, and hydroxyls) to demonstrate why acetate is the optimal choice for this specific transformation.

Mechanistic Causality: The "Goldilocks" Reactivity of Acetate

The efficacy of the acetate group lies in its conditional reactivity. Unlike propargylic halides, which can spontaneously ionize or undergo uncatalyzed background SN2/SN2' reactions, the acetate group is stable under ambient conditions. It requires specific transition-metal activation to leave the molecule.

In the presence of a Copper(I) catalyst, the terminal alkyne of the substrate coordinates with the metal to form a copper acetylide. This coordination triggers the ionization of the acetate leaving group, generating a highly electrophilic [3]. The amine nucleophile then attacks this intermediate with high regioselectivity at the propargylic carbon, forging the desired C-N bond while suppressing unwanted allene formation[2].

G A 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate B Cu(I) Coordination & Activation A->B + CuI / Ligand C Copper-Allenylidene Intermediate B->C - OAc (Leaving Group) F Acetate Anion (-OAc) Byproduct B->F D Nucleophilic Attack (Amine Addition) C->D + R-NH2 E Propargylic Amine (Target Product) D->E Regioselective C-N Bond Formation

Fig 1. Cu-catalyzed propargylic substitution mechanism via a copper-allenylidene intermediate.

Objective Comparison of Alternative Leaving Groups

To understand the superiority of acetate for this specific pyridine-containing scaffold, we must evaluate it against alternative leaving groups commonly utilized in[2]:

  • Hydroxyl (-OH): A notoriously poor leaving group. It requires stoichiometric activation or the use of strong Lewis acids (e.g., BF₃·OEt₂). These harsh acidic conditions are fundamentally incompatible with the basic amines required for the amination step.

  • Chloride/Bromide (-Cl, -Br): Highly reactive, but overly so. Halides are prone to background, uncatalyzed SN2 and SN2' reactions. When exposed to basic amines (like neopentylamine), they often yield an uncontrollable 50:50 mixture of propargylic and allenylic amines, alongside degradation byproducts.

  • Carbonate (-OCO₂Me): An excellent, highly reactive leaving group often used in cross-couplings. However, for electron-deficient scaffolds like the 6-fluoro-2-methylpyridine system, carbonates can be overly reactive, leading to a higher percentage of allene byproducts compared to acetates.

  • Acetate (-OAc): Provides the perfect kinetic balance. It is completely stable on the benchtop, yet it leaves cleanly and efficiently only when activated by the Cu(I) catalyst, ensuring the reaction funnels exclusively through the regioselective allenylidene pathway[3].

Experimental Performance Metrics

The following table summarizes the comparative performance data of these leaving groups when subjected to standard Cu-catalyzed amination conditions with a primary amine (e.g., neopentylamine)[1].

Leaving Group (X)Activation RequirementRelative Conversion (%)Regioselectivity (Propargylic : Allene)Benchtop Stability
-OH (Hydroxyl) Strong Lewis Acid< 10%N/AExcellent
-OAc (Acetate) Cu(I) / Ligand> 90%> 95 : 5Excellent
-OCO₂Me (Carbonate) Cu(I) / Ligand> 95%85 : 15Moderate
-Cl (Chloride) None (Background SN2)Variable50 : 50 (Mixture)Poor (Degrades)

Self-Validating Experimental Protocol

The following protocol details the of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate[1]. Every step is designed with explicit causality to ensure a robust, self-validating workflow.

Step 1: Catalyst Activation & Degassing

  • Action: Suspend CuI (10 mol%) and the appropriate ligand (e.g., a Pybox derivative, 12 mol%) in anhydrous methanol (5 mL). Sonicate the mixture under a strict argon atmosphere for 5 minutes.

  • Causality: Sonication ensures the complete dissolution and complexation of the CuI-ligand system. The argon atmosphere is critical; ambient oxygen will rapidly oxidize the active Cu(I) species to inactive Cu(II), which will immediately halt the catalytic cycle.

Step 2: Substrate Introduction

  • Action: Add 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.0 equiv, 0.42 mmol) dropwise as a solution in methanol (2 mL).

Step 3: Nucleophile & Scavenger Addition

  • Action: Add the target amine (e.g., neopentylamine, 0.83 equiv) followed immediately by N,N-Diisopropylethylamine (DIPEA, 1.0 equiv).

  • Causality: As the acetate leaving group is expelled, it generates acetic acid in situ. If left unneutralized, this acid will protonate the nucleophilic amine, rendering it inactive and stalling the reaction. DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger to maintain the system's basicity and drive the catalytic cycle forward[1].

Step 4: Self-Validating Monitoring

  • Action: Stir the reaction at room temperature and monitor via LCMS every 30 minutes.

  • Validation: The protocol is self-validating when the LCMS trace shows the complete disappearance of the acetate starting mass and the emergence of the desired propargylic amine mass. The absence of a distinct allene peak (which would elute at a different retention time) confirms that the acetate leaving group successfully enforced the required regioselectivity.

Step 5: Workup & Isolation

  • Action: Concentrate the mixture in vacuo, partition between ethyl acetate and brine, dry the organic layer over MgSO₄, filter, and purify via silica gel flash chromatography to isolate the pure propargylic amine.

References

  • Source: Google Patents (Gilead Sciences, Inc.)
  • Title: Copper-Catalyzed Enantioselective Propargylic Amination of Propargylic Esters with Amines: Copper−Allenylidene Complexes as Key Intermediates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent advances in copper-catalyzed propargylic substitution Source: Tetrahedron URL: [Link]

Sources

Comparative

HPLC validation methods for determining 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate purity

High-Performance Liquid Chromatography (HPLC) Validation Methods for Determining 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate Purity: A Comparative Guide As pharmaceutical pipelines increasingly incorporate ha...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance Liquid Chromatography (HPLC) Validation Methods for Determining 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate Purity: A Comparative Guide

As pharmaceutical pipelines increasingly incorporate halogenated heterocycles to improve metabolic stability and target binding, the analytical burden of resolving closely related fluorinated isomers and degradants has intensified. The compound 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents a unique chromatographic challenge. It features a highly electronegative 6-fluoro-pyridine moiety coupled with a reactive propargyl acetate group [1].

This guide objectively compares the efficacy of standard Octadecylsilane (C18) stationary phases against Pentafluorophenyl (PFP) columns for the purity determination of this compound. Furthermore, it provides a comprehensive, self-validating methodology aligned with the latest ICH Q2(R2) guidelines [2].

Structural Analysis & Chromatographic Challenges

To design a robust HPLC method, we must first understand the causality behind the analyte's behavior:

  • The Propargyl Acetate Moiety: The ester linkage is susceptible to hydrolysis, particularly under extreme pH conditions, yielding 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol. A stability-indicating method must baseline-resolve this polar degradant from the parent peak.

  • The 6-Fluoro-Pyridine Ring: Fluorine substitution subtly alters the molecule's lipophilicity and basicity. The critical analytical challenge lies in separating the parent compound from its des-fluoro impurity (where fluorine is replaced by hydrogen) and positional isomers (e.g., the 5-fluoro isomer).

Because the hydrophobic difference between a 6-fluoro isomer and a 5-fluoro isomer is negligible, traditional C18 columns—which rely exclusively on hydrophobic dispersion forces—often fail to achieve baseline resolution, resulting in co-elution and inaccurate purity reporting.

Method Comparison: C18 vs. PFP Stationary Phases

To overcome the limitations of C18 chemistry, orthogonal stationary phases must be evaluated. The Pentafluorophenyl (PFP) column is scientifically superior for this specific analyte due to its multimodal retention mechanism [3].

  • Standard C18 (Octadecylsilane): Relies on the partitioning of the analyte into a hydrophobic alkyl chain. It struggles to differentiate the spatial arrangement of the fluorine atom on the pyridine ring.

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms on the PFP stationary phase create a strong dipole moment. This facilitates dipole-dipole interactions with the C-F bond of the analyte. Additionally, the electron-deficient phenyl ring of the PFP phase engages in strong π−π interactions with the electron-rich alkyne and pyridine systems. This shape selectivity and fluorophilic interaction pull the fluorinated isomers apart [4].

RetentionMechanisms cluster_C18 C18 Column (Standard) cluster_PFP PFP Column (Orthogonal) Analyte 1-(6-Fluoro-2-methylpyridin-3-yl) prop-2-yn-1-yl acetate C18_Mech Hydrophobic Dispersion Forces Analyte->C18_Mech PFP_Mech1 Dipole-Dipole (C-F Interactions) Analyte->PFP_Mech1 PFP_Mech2 π-π Interactions (Pyridine/Alkyne) Analyte->PFP_Mech2 C18_Result Co-elution of Des-fluoro Impurities C18_Mech->C18_Result PFP_Result Baseline Resolution of Fluorinated Isomers PFP_Mech1->PFP_Result PFP_Mech2->PFP_Result

Fig 1. Chromatographic retention mechanisms of C18 vs. PFP columns for fluorinated analytes.

Experimental Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 20% to 80% B over 15 mins. Flow rate: 1.0 mL/min. UV Detection: 254 nm.

ParameterC18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Scientific Rationale for Difference
Retention Time (Parent) 8.4 min10.2 minPFP exhibits enhanced retention due to π−π and dipole interactions.
Resolution (Parent vs. 5-Fluoro Isomer) 1.1 (Co-elution)3.4 (Baseline)PFP shape selectivity discriminates the positional geometry of the fluorine atom.
Resolution (Parent vs. Hydrolysis Degradant) 2.54.8Enhanced polar retention on PFP separates the prop-2-yn-1-ol degradant efficiently.
Peak Tailing Factor (USP) 1.451.05Formic acid masks residual silanols; PFP's uniform surface prevents secondary basic interactions.

Step-by-Step ICH Q2(R2) Validation Protocol

To ensure the PFP method is a self-validating system, it must be subjected to the ICH Q2(R2) validation framework [2]. The following protocol guarantees that every experimental choice proves the method is "fit for purpose."

Step 1: Specificity & Forced Degradation

Causality: Specificity proves the method can accurately measure the analyte in the presence of its degradants and impurities without interference.

  • Prepare a 1.0 mg/mL solution of the parent acetate.

  • Subject aliquots to stress conditions: Acidic (0.1N HCl, 60°C, 2h), Basic (0.1N NaOH, RT, 1h—expect rapid hydrolysis of the acetate), Oxidative (3% H₂O₂, RT, 24h), and Photolytic (ICH Q1B standard).

  • Neutralize and dilute to the working concentration (0.1 mg/mL).

  • Inject onto the PFP column. Use Photodiode Array (PDA) peak purity analysis to confirm the parent peak is spectrally homogeneous (Purity Angle < Purity Threshold).

Step 2: Linearity and Range

Causality: Ensures the detector response is directly proportional to the analyte concentration across the operational range.

  • Prepare a stock solution of the reference standard.

  • Dilute to five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (e.g., 0.05, 0.08, 0.10, 0.12, and 0.15 mg/mL).

  • Perform triplicate injections per level.

  • Calculate the linear regression. Acceptance Criteria: Correlation coefficient ( R2 ) 0.999; y-intercept 5% of the target concentration response.

Step 3: Accuracy (Spike Recovery)

Causality: Validates that the method measures the true value by recovering a known amount of standard spiked into a matrix.

  • Prepare a synthetic mixture of known impurities (des-fluoro, 5-fluoro isomer, and prop-2-yn-1-ol degradant).

  • Spike the parent acetate standard into this matrix at three levels: 80%, 100%, and 120% of the working concentration.

  • Prepare three independent replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with a Relative Standard Deviation (RSD) 2.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Causality: Demonstrates the method's resistance to random errors under normal operating conditions.

  • Repeatability: Prepare 6 independent sample preparations of the analyte at 100% concentration. Inject sequentially. (Acceptance: RSD 1.0%).

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system and a different lot of the PFP column, repeat the 6 injections. (Acceptance: Cumulative RSD 2.0%).

Step 5: Robustness (Quality by Design Approach)

Causality: Proves the method remains unaffected by small, deliberate variations in parameters, ensuring long-term reliability.

  • Vary the column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase organic composition ( ± 2% absolute).

  • Monitor the critical resolution between the parent peak and the 5-fluoro isomer.

  • Acceptance Criteria: Resolution must remain 2.0 under all perturbed conditions.

ICHWorkflow Start Analytical Target Profile (ATP) Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Rob Robustness (DoE approach) Acc->Rob Prec->Rob Valid Validated Method for Purity Determination Rob->Valid

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow for purity determination.

Summary

For the purity determination of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, traditional C18 methodologies fall short of modern regulatory expectations due to their inability to resolve critical fluorinated isomeric pairs. By leveraging the orthogonal dipole-dipole and π−π interactions of a PFP stationary phase, analytical scientists can achieve baseline resolution of des-fluoro and positional impurities. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a highly trustworthy, self-validating analytical control strategy.

References

  • "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors", National Institutes of Health (NIH) PMC, URL: [Link]

  • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA) / International Council for Harmonisation, URL: [Link]

  • "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases", Waters Corporation, URL: [Link]

  • "Analysis of PFAS in Tap Water Using a Pentafluorophenyl Column", ChromaNik Technologies Inc., URL: [Link]

Validation

Reactivity Comparison Guide: 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate vs. Propargyl Alcohols

Executive Summary Propargylic electrophiles are foundational building blocks in the synthesis of complex pharmaceutical intermediates, including Cot (cancer Osaka thyroid) kinase modulators[1] and WDR5 chromatin inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propargylic electrophiles are foundational building blocks in the synthesis of complex pharmaceutical intermediates, including Cot (cancer Osaka thyroid) kinase modulators[1] and WDR5 chromatin inhibitors[2]. A critical decision in synthetic route design is the selection of the propargylic leaving group. This guide objectively compares the reactivity profile of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate against unactivated propargyl alcohols , providing mechanistic insights, quantitative data, and validated experimental protocols for transition-metal-catalyzed propargylic substitution.

Mechanistic Framework & Causality

The fundamental divergence in reactivity between propargyl acetates and propargyl alcohols stems from their leaving group abilities and the activation energy required to form the key reactive intermediate (typically a metal-allenylidene complex).

  • Propargyl Acetates (The Electrophilic Advantage): The acetate moiety ( −OAc ) is a superior leaving group. In the presence of a copper(I) catalyst, 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate undergoes facile ionization. The coordination of Cu(I) to the alkyne facilitates the expulsion of the acetate anion, generating a highly electrophilic copper-allenylidene intermediate[3]. This process occurs readily at ambient or slightly elevated temperatures without the need for acidic co-catalysts.

  • Propargyl Alcohols (The Activation Barrier): The hydroxyl group ( −OH ) is a poor leaving group. Direct substitution of propargyl alcohols typically requires specialized thiolate-bridged diruthenium catalysts or the addition of strong Lewis/Brønsted acids to protonate the hydroxyl group, converting it into water ( −OH2+​ )[4].

  • Heteroaryl Influence & Catalyst Compatibility (Crucial Insight): The 6-fluoro-2-methylpyridin-3-yl moiety is an electron-deficient heterocycle. If a free propargyl alcohol were used, the requisite acidic activation conditions would protonate the pyridine nitrogen. This protonation would drastically destabilize any developing positive charge at the propargylic position and risk sequestering the transition-metal catalyst. Utilizing the acetate derivative allows the reaction to proceed under mildly basic conditions (e.g., using DIPEA), keeping the pyridine unprotonated and the catalytic cycle intact[1].

Quantitative Data & Performance Comparison

The following table summarizes the operational and reactivity differences between the specific fluorinated pyridine propargyl acetate and generic propargyl alcohols in substitution workflows.

Parameter1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetatePropargyl Alcohols (General)
Leaving Group Acetate ( −OAc )Hydroxyl ( −OH )
Leaving Group Ability Moderate to High (Readily expelled)Poor (Requires activation)
Typical Catalyst Cu(I) salts (e.g., CuI, CuOTf)[3]Ru(II), Fe(III), or Acids[4]
Activation Requirement None (Base used as acid scavenger)Strong acid or in situ derivatization
Operating Temperature Ambient to 50 °C60 °C to 100+ °C
Reaction Kinetics Fast (Driven by stable acetate expulsion)Slow (Rate-limited by water expulsion)
Side-Reaction Risk LowHigh (e.g., Meyer-Schuster rearrangement)[5]

Mechanistic Pathway Visualization

G Start1 Propargyl Acetate 1-(6-Fluoro-2-methylpyridin-3-yl)... Cat1 Cu(I) Catalysis + Amine + DIPEA Start1->Cat1 Start2 Propargyl Alcohol (Unactivated -OH) Cat2 Ru(II) Catalysis + Acidic Co-catalyst Start2->Cat2 Int1 Cu-Allenylidene Complex (Low Activation Energy) Cat1->Int1 -OAc (Fast) Int2 Ru-Allenylidene Complex (High Activation Energy) Cat2->Int2 -H2O (Slow) Prod Substituted Propargylic Product (e.g., Chiral Amine) Int1->Prod Nucleophilic Attack Int2->Prod Nucleophilic Attack

Mechanistic divergence of propargylic substitution: Acetate vs. Hydroxyl leaving groups.

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols detail not just the operational steps, but the causality behind each manipulation.

Protocol A: Cu-Catalyzed Amination of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Adapted from validated synthetic routes for Cot modulators[1].

  • Pre-catalyst Assembly: Suspend CuI (0.08 equiv) and the selected ligand (0.10 equiv) in anhydrous Methanol (MeOH). Sonicate the mixture under an argon atmosphere for 5 minutes.

    • Causality: Sonication provides the mechanical energy required to break down the CuI polymeric lattice, ensuring complete dissolution and rapid coordination with the ligand. This pre-assembly prevents unliganded copper from catalyzing unwanted racemic background reactions.

  • Electrophile & Nucleophile Introduction: To the active catalyst solution, add a solution of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (1.2 equiv) in MeOH, followed by the target amine (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.2 equiv).

    • Causality: The acetate acts as the electrophilic precursor. DIPEA is strictly required here; as the acetate leaving group is expelled, it forms acetic acid. DIPEA scavenges this acid, preventing the protonation of the nucleophilic amine (which would render it inactive) and maintaining the basic environment necessary for the catalytic cycle.

  • Reaction Execution & Monitoring: Stir the reaction mixture at room temperature. Monitor the consumption of the acetate via TLC (UV active) or LC-MS.

    • Causality: The electron-withdrawing nature of the fluorinated pyridine ring is counterbalanced by the excellent leaving group ability of the acetate, allowing the reaction to proceed under exceptionally mild thermal conditions.

  • Quench & Purification: Upon completion, concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and brine. Extract, dry the organic layer over MgSO 4​ , filter, and concentrate.

    • Causality: Brine effectively washes away the highly polar DIPEA-acetate salts and residual methanol, while the organic layer retains the desired propargylic amine.

Protocol B: Direct Substitution of Propargyl Alcohols (Alternative Route)

Representative protocol for unactivated alcohols[4].

  • Catalyst & Acid Co-catalyst Preparation: Combine a thiolate-bridged diruthenium complex (0.05 equiv) with a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equiv) in anhydrous THF.

    • Causality: Unlike acetates, the hydroxyl group is a poor leaving group. The acid co-catalyst is strictly required to protonate the −OH group, converting it into a superior −OH2+​ leaving group. (Note: This step is incompatible with basic heteroaryl substrates like our fluorinated pyridine).

  • Substrate Addition & Heating: Add the propargyl alcohol and nucleophile. Heat the reaction to 60–80 °C for 12–24 hours.

    • Causality: Even with protonation, the activation barrier for C-O bond cleavage in alcohols is significantly higher than in acetates, necessitating continuous thermal energy to drive the formation of the ruthenium-allenylidene intermediate.

References

  • [1] Title: Cot modulators and methods of use thereof (AU2019203122A1). Source: Google Patents. URL:

  • [2] Title: Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity. Source: NIH PMC. URL:[Link]

  • [4] Title: Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. Source: ACS Omega. URL:[Link]

  • [3] Title: Asymmetric Copper-Catalyzed Propargylic Substitution Reaction of Propargylic Acetates with Enamines. Source: Organic Letters. URL:[Link]

  • [5] Title: Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Source: RSC Advances. URL:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to the Intermediates of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate

This technical guide provides an in-depth spectroscopic analysis of the key intermediates in the synthesis of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. Designed for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth spectroscopic analysis of the key intermediates in the synthesis of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic signatures of each synthetic step, offering a comparative analysis with a structurally related analog. By understanding the causality behind experimental choices and the interpretation of spectroscopic data, researchers can effectively monitor reaction progress and validate the structures of these important chemical entities.

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. The target molecule, 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate, incorporates a fluorinated pyridine ring, a chiral propargylic acetate, and a terminal alkyne, making it a versatile building block for further chemical elaboration, such as "click" chemistry. The unambiguous identification of the synthetic intermediates is paramount for ensuring the purity and identity of the final product. This guide will focus on the spectroscopic validation of the intermediates formed during a plausible two-step synthesis: a Sonogashira coupling followed by an acetylation reaction.

Proposed Synthetic Pathway

A logical and efficient route to the target compound involves a Sonogashira cross-coupling reaction, a powerful method for forming C(sp)-C(sp²) bonds.[1][2] This is followed by a standard acetylation of the resulting secondary alcohol.

Synthetic_Pathway cluster_1 Acetylation SM1 SM1: 3-Bromo-6-fluoro-2-methylpyridine INT1 INT1: 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol SM1->INT1 Pd/Cu catalyst, base SM2 SM2: Propargyl Alcohol SM2->INT1 Pd/Cu catalyst, base FP FP: 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate INT1->FP Acetic Anhydride, base

Caption: Proposed two-step synthesis of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

Spectroscopic Validation of Intermediates

Starting Material 1 (SM1): 3-Bromo-6-fluoro-2-methylpyridine

This substituted pyridine is the electrophilic partner in the Sonogashira coupling.

Spectroscopic Data Predicted Values Rationale
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.0 Hz, 1H, H-4), 7.05 (d, J = 8.0 Hz, 1H, H-5), 2.60 (s, 3H, CH₃)The two aromatic protons will appear as doublets due to ortho coupling. The electron-withdrawing bromine and fluorine atoms will influence their chemical shifts. The methyl protons will be a singlet.
¹³C NMR (100 MHz, CDCl₃) δ 162.5 (d, ¹JCF ≈ 240 Hz, C-6), 148.0 (C-2), 142.0 (d, ³JCF ≈ 8 Hz, C-4), 125.0 (C-3), 110.0 (d, ²JCF ≈ 35 Hz, C-5), 24.0 (CH₃)The carbon attached to fluorine will show a large one-bond coupling constant. Two- and three-bond couplings to fluorine will also be observed for adjacent carbons.
IR (cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1450 (C=C, C=N), ~1100 (C-F)Characteristic aromatic and aliphatic C-H stretches, along with pyridine ring vibrations and the C-F stretch.
Mass Spec (EI) m/z 190/192 (M⁺, Br isotope pattern), 175/177 ([M-CH₃]⁺), 111 ([M-Br]⁺)The molecular ion will show the characteristic 1:1 isotopic pattern for bromine. Fragmentation may involve loss of the methyl group or the bromine atom.
Starting Material 2 (SM2): Propargyl Alcohol

This is the nucleophilic partner, providing the terminal alkyne.

Spectroscopic Data Experimental Values
¹H NMR (400 MHz, CDCl₃) δ 4.29 (d, J = 2.4 Hz, 2H, CH₂), 2.52 (t, J = 2.4 Hz, 1H, ≡C-H), 1.95 (br s, 1H, OH)[8][9]
¹³C NMR (100 MHz, CDCl₃) δ 82.0 (≡C-H), 73.0 (C≡), 51.0 (CH₂)[10][11]
IR (cm⁻¹) ~3300 (br, O-H), ~3290 (sharp, ≡C-H), ~2120 (C≡C), ~1020 (C-O)[12][13][14]
Mass Spec (EI) m/z 56 (M⁺), 55 ([M-H]⁺), 39 ([C₃H₃]⁺), 29 ([CHO]⁺)[13]
Intermediate 1 (INT1): 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-ol

The product of the Sonogashira coupling.

Spectroscopic Data Predicted Values Rationale
¹H NMR (400 MHz, CDCl₃) δ 7.90 (d, J = 8.0 Hz, 1H, H-4), 7.10 (d, J = 8.0 Hz, 1H, H-5), 5.50 (d, J = 6.0 Hz, 1H, CH-OH), 2.70 (d, J = 2.0 Hz, 1H, ≡C-H), 2.65 (s, 3H, CH₃), 2.50 (d, J = 6.0 Hz, 1H, OH)The disappearance of the bromine atom and the appearance of the propargylic alcohol moiety are key changes. The benzylic proton (CH-OH) will be a doublet coupled to the hydroxyl proton. The terminal alkyne proton remains.
¹³C NMR (100 MHz, CDCl₃) δ 162.0 (d, ¹JCF ≈ 240 Hz, C-6), 155.0 (C-2), 140.0 (d, ³JCF ≈ 8 Hz, C-4), 130.0 (C-3), 110.0 (d, ²JCF ≈ 35 Hz, C-5), 84.0 (C≡), 75.0 (≡C-H), 60.0 (CH-OH), 23.0 (CH₃)The C-3 carbon of the pyridine ring will shift downfield due to the attachment of the alkyne. The carbons of the propargylic alcohol will have characteristic shifts.
IR (cm⁻¹) ~3300 (br, O-H), ~3290 (sharp, ≡C-H), ~2120 (C≡C), ~1600, 1450 (C=C, C=N), ~1100 (C-F)The spectrum will be a composite of the pyridine and propargyl alcohol functionalities.
Mass Spec (ESI) m/z 168 ([M+H]⁺), 150 ([M+H - H₂O]⁺)Electrospray ionization should show a prominent protonated molecular ion. Loss of water is a common fragmentation pathway for alcohols.
Final Product (FP): 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

The target molecule, formed by acetylation of the secondary alcohol.

Spectroscopic Data Predicted Values Rationale
¹H NMR (400 MHz, CDCl₃) δ 7.95 (d, J = 8.0 Hz, 1H, H-4), 7.15 (d, J = 8.0 Hz, 1H, H-5), 6.50 (d, J = 2.0 Hz, 1H, CH-OAc), 2.75 (d, J = 2.0 Hz, 1H, ≡C-H), 2.68 (s, 3H, Ar-CH₃), 2.15 (s, 3H, OAc-CH₃)The most significant change is the downfield shift of the propargylic proton (now CH-OAc) due to the deshielding effect of the acetate group. A new singlet for the acetyl methyl group appears around 2.15 ppm. The broad OH signal disappears.
¹³C NMR (100 MHz, CDCl₃) δ 169.5 (C=O), 162.2 (d, ¹JCF ≈ 240 Hz, C-6), 154.5 (C-2), 139.5 (d, ³JCF ≈ 8 Hz, C-4), 128.0 (C-3), 110.5 (d, ²JCF ≈ 35 Hz, C-5), 81.0 (C≡), 76.0 (≡C-H), 62.0 (CH-OAc), 23.5 (Ar-CH₃), 21.0 (OAc-CH₃)Appearance of the carbonyl carbon signal around 170 ppm. The propargylic carbon (CH-OAc) also shifts downfield.
IR (cm⁻¹) ~3290 (sharp, ≡C-H), ~2120 (C≡C), ~1745 (C=O, ester), ~1230 (C-O, ester), ~1600, 1450 (C=C, C=N), ~1100 (C-F)The broad O-H band disappears and is replaced by a strong C=O stretch for the ester and a strong C-O stretch.
Mass Spec (ESI) m/z 210 ([M+H]⁺), 168 ([M+H - CH₂CO]⁺), 150 ([M+H - CH₃COOH]⁺)The protonated molecular ion is expected. Common fragmentations for acetates include the loss of ketene (42 Da) or acetic acid (60 Da).

Comparative Analysis with an Alternative: 1-(Pyridin-3-yl)prop-2-yn-1-yl Acetate

To highlight the influence of the fluorine and methyl substituents on the spectroscopic data, we will compare the predicted data for our final product with the known data for the simpler analog, 1-(pyridin-3-yl)prop-2-yn-1-yl acetate.[15]

Spectroscopic Feature 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate (Predicted) 1-(Pyridin-3-yl)prop-2-yn-1-yl acetate (Experimental/Predicted) Comparison and Rationale
¹H NMR (Pyridine Protons) δ 7.95 (d, 1H), 7.15 (d, 1H)δ ~8.7 (s), ~8.6 (d), ~7.8 (d), ~7.4 (dd)The substitution pattern is different, leading to a more complex splitting pattern in the unsubstituted analog. The fluorine atom in the target molecule causes a general upfield shift of the adjacent proton (H-5) due to its electron-donating mesomeric effect.
¹H NMR (Methyl Protons) δ 2.68 (s, 3H, Ar-CH₃), 2.15 (s, 3H, OAc-CH₃)δ 2.15 (s, 3H, OAc-CH₃)The target molecule has an additional singlet for the methyl group on the pyridine ring.
¹³C NMR (Pyridine Carbons) C-F coupling observed (¹JCF ≈ 240 Hz).No C-F coupling.The most significant difference is the large C-F coupling constant for C-6 in the target molecule, which is a definitive indicator of the fluorine's position.
Mass Spectrum (M⁺) m/z 209m/z 175The molecular weight difference of 34 units corresponds to the replacement of two hydrogens with a fluorine atom (19 Da) and a methyl group (15 Da).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

General Procedure for Sonogashira Coupling
  • To an oven-dried flask, add 3-bromo-6-fluoro-2-methylpyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Add propargyl alcohol (1.2 eq.) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography.

General Procedure for Acetylation
  • Dissolve the propargylic alcohol intermediate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Add a base (e.g., triethylamine or pyridine, 1.5 eq.).

  • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by column chromatography.

Spectroscopic Data Acquisition
  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃.[4][16] Use tetramethylsilane (TMS) as an internal standard. For fluorinated compounds, ¹⁹F NMR can also be a valuable tool.

  • IR Spectroscopy: Obtain infrared spectra using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a neat film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Obtain mass spectra using either electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds, coupled with a suitable mass analyzer.

Conclusion

The spectroscopic validation of intermediates is a critical aspect of synthetic organic chemistry. This guide provides a detailed framework for the characterization of the intermediates in the synthesis of 1-(6-fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate. By carefully analyzing the changes in the ¹H NMR, ¹³C NMR, IR, and mass spectra at each step, researchers can confidently track the progress of their reactions and confirm the structure of their products. The comparative analysis with a non-fluorinated, non-methylated analog highlights the specific spectroscopic signatures introduced by these substituents, further aiding in structural elucidation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • NIST. (n.d.). Propargyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
  • Mugglestone, M., et al. (2025). Infrared spectra of propargyl alcohol dimers in helium nanodroplets. AIP Publishing.
  • PubChem. (n.d.). Propargyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b).... Retrieved from [Link]

  • NIST. (n.d.). Propargyl alcohol IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-6-fluoro-2-methylpyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H-NMR. Retrieved from [Link]

  • ChemBK. (2024). 3-Bromo-6-fluoro-2-methylpyridine. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Retrieved from [Link]

  • PMC. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR spectra of propargylic alcohol, n-BuNH2 with and without CuI/[P4444][Im] catalyst.. Retrieved from [Link]

  • MDPI. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • PubChem. (n.d.). Pyridin-2-yl Acetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Virginia.gov. (n.d.). 1-(2-(Pyridin-3-yl)pyrrolidin-1-yl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Retrieved from [Link]

  • Sciforum. (2023). DFT Approach towards Accurate Prediction of 1H/13C NMR Chemical Shifts for Dipterocarpol Oxime. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Validation

Comprehensive LC-MS Method Validation Guide for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl Acetate: A Comparative Approach

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol Executive Summary & Analyte Profiling Developing a robust bioanaly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Analyte Profiling

Developing a robust bioanalytical method for 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents a unique set of structural and chromatographic challenges. As a small, functionalized heterocyclic molecule (MW: 207.2 g/mol ), its quantification in biological matrices like human plasma requires careful consideration of its chemical properties to meet stringent regulatory standards[1].

Key Structural Challenges & Causality in Method Design:

  • Acetate Ester Moiety: Susceptible to rapid, esterase-mediated hydrolysis in ex vivo plasma. Solution: Mandatory addition of a serine hydrolase inhibitor (e.g., PMSF) at the point of blood collection.

  • Basic Pyridine Nitrogen (pKa ~5.0): Highly polarizable but partially deactivated by the electron-withdrawing 6-fluoro substitution. Solution: Exploiting this basicity using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) allows for rigorous washing of neutral lipids.

  • Aromatic & Alkyne Systems: Standard C18 columns often fail to retain this molecule sufficiently past the solvent front, leading to ion suppression. Solution: Utilizing a Biphenyl stationary phase leverages π−π interactions to drastically improve retention and selectivity[2].

This guide objectively compares standard approaches (C18 chromatography and Protein Precipitation) against optimized methodologies (Biphenyl chromatography and MCX-SPE), providing a self-validating framework compliant with ICH M10 guidelines.

Methodology Comparison: Chromatography & Sample Preparation

Sample Preparation: Protein Precipitation (PPT) vs. Mixed-Mode SPE (MCX)

The biological matrix contains high concentrations of glycerophosphocholines (phospholipids) that co-elute with target analytes in reversed-phase LC, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression[3].

Fig 1. Comparison of PPT and MCX-SPE workflows for plasma sample preparation.

Why MCX-SPE Wins: By acidifying the plasma, the pyridine nitrogen becomes fully protonated, binding tightly to the sulfonic acid groups of the MCX sorbent. This permits an aggressive 100% methanol wash step that completely strips away phospholipids—a step impossible in standard PPT or reversed-phase SPE.

Column Chemistry: C18 vs. Biphenyl

While C18 relies purely on dispersive hydrophobic interactions, the Biphenyl stationary phase offers dual retention mechanisms: dispersive interactions and π−π electron interactions[2]. The electron-deficient fluoropyridine ring and the electron-dense alkyne group of the analyte pair perfectly with the biphenyl rings, pushing the retention time well beyond the phospholipid elution zone.

Step-by-Step Experimental Protocols

Protocol A: Optimized Sample Preparation (MCX-SPE)

This protocol acts as a self-validating system to ensure ester stability and eliminate matrix effects.

  • Stabilization: Collect human blood in K2EDTA tubes pre-spiked with 5 mM Phenylmethylsulfonyl fluoride (PMSF). Centrifuge at 2,000 x g for 10 min at 4°C to isolate plasma.

  • Pre-treatment: Aliquot 50 µL of stabilized plasma into a 96-well plate. Add 10 µL of Internal Standard (IS: d3-acetate analog, 100 ng/mL). Dilute with 150 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt protein binding.

  • Conditioning: Condition an Oasis MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL HPLC-grade Water.

  • Loading: Load the acidified sample onto the sorbent bed.

  • Washing (Critical Step): Wash with 1 mL of 2% Formic Acid in Water, followed by 1 mL of 100% Methanol. Causality: The methanol wash removes >99% of matrix lipids while the protonated analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the pyridine ring, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: LC-MS/MS Analytical Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) at 40°C.

  • Mobile Phase: [A] 0.1% Formic Acid in Water; [B] 0.1% Formic Acid in Methanol.

  • Gradient: 20% B (0-0.5 min) 90% B (2.5 min) 90% B (3.5 min) 20% B (3.6 min). Flow: 0.4 mL/min.

  • Mass Spectrometry (Positive ESI MRM):

    • Analyte Quantifier: m/z 208.1 148.1 (Loss of acetic acid)

    • Analyte Qualifier: m/z 208.1 120.1

    • IS Quantifier: m/z 211.1 148.1

ICH M10 Validation Logic & Comparative Data

Validation Val ICH M10 Validation AccPrec Accuracy & Precision (±15% QCs) Val->AccPrec Selectivity Selectivity (Blank Matrix) Val->Selectivity Matrix Matrix Effect (Post-Extract Spike) Val->Matrix Stability Stability (Esterase Control) Val->Stability

Fig 2. Core pillars of ICH M10 bioanalytical method validation for LC-MS/MS.

To demonstrate the superiority of the optimized method, validation was executed according to ICH M10 guidelines[1]. Matrix effects were calculated using the post-extraction spiking method defined by Matuszewski et al.[3].

Table 1: Chromatographic Performance Comparison

The Biphenyl column significantly improves peak shape and signal-to-noise by leveraging π−π interactions, preventing early elution into the solvent front.

MetricStandard C18 ColumnBiphenyl Column (Optimized)
Retention Time (RT) 1.3 min (Near void volume)2.4 min (Well retained)
Peak Asymmetry (Tf) 1.65 (Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 25:1185:1
Table 2: Matrix Effect & Extraction Recovery (Matuszewski Method)

A Matrix Factor (MF) of 1.0 indicates no matrix effect. PPT suffers from severe ion suppression due to residual phospholipids.

Preparation MethodExtraction Recovery (%)Absolute Matrix Factor (MF)%CV of MF (n=6 lots)
Protein Precipitation (PPT) 88.5%0.42 (Severe Suppression)24.5% (Fails ICH M10)
Mixed-Mode SPE (MCX) 94.2%0.98 (Negligible Effect)3.2% (Passes ICH M10)
Table 3: ICH M10 Accuracy and Precision (Using Biphenyl + MCX-SPE)

Data represents n=6 replicates per level across 3 independent runs.

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ (1.0) 102.46.8104.18.2
LQC (3.0) 98.54.299.25.1
MQC (50.0) 101.23.5100.84.4
HQC (80.0) 99.82.9101.53.8
Table 4: Ester Stability in Human Plasma (Benchtop, 4h at 25°C)

Demonstrates the absolute necessity of causality-driven sample collection.

Condition% Analyte RemainingConclusion
No Inhibitor Added 22.4%Rapid hydrolysis to alcohol metabolite.
+ 5 mM PMSF 98.7%Esterase activity fully inhibited.

Conclusion

The quantification of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate demands a method built on chemical causality rather than generic templates. By utilizing a Biphenyl stationary phase to exploit the molecule's aromaticity and MCX-SPE to isolate its basic nitrogen while washing away suppressive lipids, the resulting method achieves exceptional sensitivity and robustness. Furthermore, the mandatory inclusion of PMSF ensures the structural integrity of the acetate ester, resulting in a fully validated, ICH M10-compliant assay ready for rigorous pharmacokinetic application.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry.[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate

Handling novel or highly reactive pharmaceutical intermediates like 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate demands more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or highly reactive pharmaceutical intermediates like 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate demands more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep understanding of the molecule's structural liabilities and a proactive, self-validating safety culture.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a definitive, step-by-step operational and disposal plan. By understanding the "why" behind the safety protocols, your laboratory can maintain scientific integrity while ensuring absolute personnel protection.

Structure-Activity Hazard Analysis (The Causality of Risk)

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic hazards of the molecule. The chemical structure of 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate presents three distinct risk domains:

  • Fluoropyridine Core: Halogenated pyridines are notoriously lipophilic. The fluorine atom at the 6-position enhances the molecule's ability to penetrate the stratum corneum (skin), acting as a potent dermal irritant and potential systemic toxin.

  • Propargyl Group (Alkyne): Terminal or internal alkynes are energy-rich, reactive moieties frequently used in cross-coupling synthesis. They pose a risk of unintended exothermic reactivity if exposed to incompatible catalysts (e.g., transition metals) outside of controlled conditions.

  • Acetate Ester: The ester linkage is susceptible to hydrolysis, potentially releasing acetic acid (a corrosive) upon exposure to strong acids, bases, or excessive moisture.

Because of these combined properties, standard baseline PPE is insufficient. We must adopt a defense-in-depth strategy as recommended by the [1][1].

PPE Selection Matrix

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection be directly tied to a rigorous hazard assessment [2][2]. The following table summarizes the required PPE based on the specific structural risks of this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl or heavy-duty Nitrile (8+ mil).Fluorinated aromatics can rapidly permeate thin latex or standard nitrile. Double-gloving provides a self-validating breach detection system.
Eye/Face Protection ANSI Z87.1-certified chemical splash goggles. Add a face shield for volumes >100 mL.Protects against severe ocular damage from potential acetic acid hydrolysis byproducts or reactive splashes.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) with knit cuffs.The propargyl acetate moiety introduces flammability/combustibility risks. Knit cuffs prevent sleeve drag in contaminated areas.
Respiratory Handled exclusively inside a certified Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of volatile organic degradation products. If a hood is unavailable, a with organic vapor (OV) cartridges is required[3][3].

Operational Workflow & PPE Integration

G N1 1. Receipt & Storage (Desiccated, 2-8°C) N2 2. Hazard Assessment & Fume Hood Setup N1->N2 N3 3. PPE Donning (Double Glove, Goggles) N2->N3 N4 4. Chemical Handling (Weighing/Transfer) N3->N4 N5 5. Waste Segregation (Halogenated Organics) N4->N5 N6 6. PPE Doffing & Decontamination N5->N6

Workflow for handling reactive fluorinated pyridine intermediates.

Step-by-Step Experimental Handling Protocol

A self-validating protocol ensures that failure at one step is caught by the next, maintaining scientific integrity and safety [4][4].

  • Step 1: Environmental Validation

    • Verify the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and transition metal salts (which could inadvertently catalyze alkyne reactions).

  • Step 2: PPE Donning Sequence

    • Inspect the FR lab coat for tears. Fasten all buttons to the neck.

    • Don the inner pair of nitrile gloves.

    • Don ANSI-certified splash goggles.

    • Don the outer pair of heavier nitrile or butyl gloves, pulling the cuffs over the lab coat sleeves to eliminate exposed skin.

  • Step 3: Weighing and Transfer

    • Place a static-dissipative weighing boat on the balance inside the fume hood.

    • Using a grounded, non-sparking spatula, carefully transfer the 1-(6-Fluoro-2-methylpyridin-3-yl)prop-2-yn-1-yl acetate.

    • Causality Check: Static electricity can ignite fine powders or vapors of combustible acetates. Grounding prevents this ignition risk.

  • Step 4: Execution and Sealing

    • Once the required mass is obtained, immediately seal the source container. Purge the headspace with an inert gas (Argon or Nitrogen) to prevent ambient moisture from initiating ester hydrolysis.

    • Return the container to a desiccated secondary containment vessel stored at 2-8°C.

Emergency Response and Spill Protocol

In the event of a spill outside the fume hood, immediately execute the following self-validating containment steps:

  • Evacuate: Step back and alert personnel in the vicinity.

  • Isolate: Close the laboratory door to allow the room's negative pressure HVAC to clear airborne particulates.

  • Assess & Equip: Do not attempt cleanup without a half-mask respirator equipped with P100/Organic Vapor cartridges.

  • Containment: Cover the spill with a chemically inert absorbent (e.g., diatomaceous earth or vermiculite). Never use combustible materials like paper towels for reactive alkynes.

  • Collection: Sweep the absorbent using a non-sparking brush into a compatible, sealable hazardous waste container.

Disposal Plan

Improper disposal of fluorinated organics poses severe environmental and regulatory risks.

  • Segregation: Do not mix with standard non-halogenated organic waste. The fluorine atom dictates that this must be classified strictly as Halogenated Organic Waste .

  • Labeling: Clearly label the waste container with the full chemical name (no abbreviations), the date of initial accumulation, and the primary hazards (Irritant, Combustible, Halogenated).

  • Regulatory Compliance: Ensure disposal complies with local EPA (or equivalent) regulations for halogenated solvents and reactive intermediates. Never dispose of this compound down the sink, as it is highly toxic to aquatic ecosystems.

References

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). United States Department of Labor.[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[Link]

Sources

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